molecular formula C5H3ClI2N2 B1389533 2-Chloro-3,5-diiodopyridin-4-amine CAS No. 1171919-00-8

2-Chloro-3,5-diiodopyridin-4-amine

Cat. No.: B1389533
CAS No.: 1171919-00-8
M. Wt: 380.35 g/mol
InChI Key: ADBYPUPWCVKWCP-UHFFFAOYSA-N
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Description

2-Chloro-3,5-diiodopyridin-4-amine is a useful research compound. Its molecular formula is C5H3ClI2N2 and its molecular weight is 380.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5-diiodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYPUPWCVKWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296368
Record name 2-Chloro-3,5-diiodo-4-pyridinamine
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Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-00-8
Record name 2-Chloro-3,5-diiodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,5-diiodo-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3,5-diiodopyridin-4-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Chloro-3,5-diiodopyridin-4-amine

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with both electron-withdrawing halogens and an electron-donating amine group, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences. The compound's strategic importance lies in its utility as a scaffold for constructing complex heterocyclic systems, which are prevalent in many biologically active molecules.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a central pyridine ring. The substitutions at key positions are critical to its chemical behavior:

  • Pyridine Ring : An aromatic, electron-deficient heterocycle that serves as the core scaffold.

  • 2-Chloro Group : An electron-withdrawing chlorine atom that influences the ring's electronic density and provides a site for nucleophilic substitution or cross-coupling reactions.

  • 3,5-Diiodo Groups : Two iodine atoms that are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Their steric bulk and electronic effects further modulate the molecule's reactivity.

  • 4-Amine Group : A primary amine that acts as a nucleophile and a directing group, influencing the regioselectivity of further chemical transformations.

This specific arrangement of functional groups creates a molecule with multiple reactive handles, allowing for sequential and selective modifications.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 1171919-00-8[1][2][3]
Molecular Formula C₅H₃ClI₂N₂[1][4]
Molecular Weight 380.35 g/mol [1][4]
Physical Form Solid
Melting Point 158-159 °C[4]
Purity Typically ≥95-97%[1][2]
InChI Key ADBYPUPWCVKWCP-UHFFFAOYSA-N
Storage Store at 2-8°C, shielded from light in a dry, sealed container[5]

Molecular Structure Diagram

Synthesis_Workflow Figure 2: Conceptual Synthesis Pathway A 4-Amino-2-chloropyridine (Starting Material) C Mono-iodinated Intermediate (e.g., 2-chloro-3-iodo-pyridin-4-amine) A->C First Iodination B Iodinating Agent (e.g., I₂, NIS, ICl) B->C D This compound (Final Product) B->D C->D Second Iodination Reactivity Figure 3: Key Synthetic Transformations cluster_reactions Cross-Coupling Reactions A This compound B Suzuki-Miyaura (C-C bond) A->B Iodo positions C Buchwald-Hartwig (C-N bond) A->C Iodo/Chloro positions D Sonogashira (C-C alkyne) A->D Iodo positions E Complex Bioactive Molecules (e.g., Kinase Inhibitors) B->E C->E D->E

References

synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the , a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document outlines a robust synthetic strategy starting from the commercially available precursor, 4-Amino-2-chloropyridine. We delve into the mechanistic underpinnings of the regioselective di-iodination, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of process optimization and safety. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducibility and high-purity yields.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery and development, with its derivatives forming the core of numerous therapeutic agents.[1] The strategic introduction of multiple substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This compound (CAS No. 1171919-00-8) is a prime example of such a highly valuable, functionalized building block.[2]

Its structure, featuring an amine, a chlorine atom, and two iodine atoms, presents multiple reactive handles for further chemical modification.[3][4] The chloro- and iodo-substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group can be readily derivatized.[1] This versatility makes it a critical intermediate in the synthesis of complex molecular architectures, particularly for kinase inhibitors in oncology and compounds targeting neurological pathways.[3][4] This guide provides an authoritative framework for its efficient and reliable synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to 4-Amino-2-chloropyridine as the most practical and economically viable starting material.[2] The core transformation is a double electrophilic aromatic substitution, specifically an iodination, at the C3 and C5 positions of the pyridine ring.

Core Synthetic Challenge: The primary challenge lies in achieving selective and complete di-iodination. The pyridine ring is inherently electron-deficient, but the potent activating effect of the C4-amino group strongly directs electrophiles to the ortho positions (C3 and C5). The C2-chloro group provides a degree of steric hindrance and electronic withdrawal, further influencing the regiochemical outcome. Our strategy leverages this inherent reactivity by employing a powerful electrophilic iodinating agent under conditions designed to drive the reaction to completion.

Mechanistic Insights: The Chemistry of Iodination

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Activation: The C4-amino group, a strong electron-donating group, significantly increases the electron density of the pyridine ring, particularly at the ortho (C3, C5) positions, making them susceptible to electrophilic attack.

  • Generation of the Electrophile: Iodine monochloride (ICl) serves as the source of the electrophilic iodine species (I+). Its polarity (δ+I-Clδ-) makes the iodine atom highly electrophilic.

  • Electrophilic Attack: The π-electrons of the activated pyridine ring attack the electrophilic iodine of ICl, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base, typically the solvent (acetic acid) or an added acetate salt, abstracts a proton from the carbon bearing the new iodine substituent, restoring the aromaticity of the pyridine ring and yielding the iodinated product.[5]

The reaction proceeds sequentially, with the first iodination at either the C3 or C5 position, followed by a second iodination at the remaining activated ortho position to yield the final di-iodinated product.

G cluster_0 Mechanism of Electrophilic Iodination A Activated Precursor (4-Amino-2-chloropyridine) C Formation of Sigma Complex A->C Electrophilic Attack B Iodine Monochloride (ICl) B->C Provides I+ D Deprotonation & Rearomatization C->D Base-assisted E Mono-iodinated Intermediate D->E F Second Iodination (Repeat of C & D) E->F G Final Product (this compound) F->G

Caption: Mechanism of the sequential electrophilic iodination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the mono-iodination of 4-Amino-2-chloropyridine, with modifications to the stoichiometry to favor the desired di-iodinated product.[6][7]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityEquivalentsSupplier Notes
4-Amino-2-chloropyridine14432-12-3128.5610.0 g1.0>98% Purity
Iodine Monochloride (ICl)7790-99-0162.3628.0 g2.21.0 M solution in DCM or neat
Sodium Acetate (NaOAc)127-09-382.0319.1 g3.0Anhydrous
Glacial Acetic Acid (AcOH)64-19-760.05150 mL-Reagent Grade
Ethyl Acetate (EtOAc)141-78-688.11500 mL-ACS Grade
Saturated NaHCO₃ solution--300 mL-Aqueous
10% Na₂S₂O₃ solution--150 mL-Aqueous
Brine--150 mL-Saturated NaCl(aq)
Anhydrous Na₂SO₄7757-82-6142.04As needed-Granular
Silica Gel--As needed-230-400 mesh

Synthetic Workflow Diagram

G start Start dissolve Dissolve 4-Amino-2-chloropyridine & NaOAc in Acetic Acid start->dissolve add_icl Add ICl Solution Dropwise at Room Temperature dissolve->add_icl heat Heat Reaction Mixture to 70°C for 16h add_icl->heat workup Aqueous Workup (Quench, Extract, Wash) heat->workup dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product purify->end

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-Amino-2-chloropyridine (10.0 g, 77.8 mmol) and anhydrous sodium acetate (19.1 g, 233.4 mmol).

  • Solvent Addition: Add glacial acetic acid (150 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Reagent Addition: Slowly add iodine monochloride (28.0 g, 172.2 mmol, 2.2 equiv.) dropwise to the stirred solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain stirring at this temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and mono-iodinated intermediates.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 300 mL of cold water. Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions until gas evolution ceases and the pH of the aqueous layer is ~8. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 75 mL) to remove any residual iodine, followed by brine (1 x 150 mL).[7]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark solid.

  • Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 70:30) is typically effective for separating the product from less polar impurities and baseline material.[6]

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid. Determine the yield and confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Characterization

Physicochemical Properties
PropertyValueSource
CAS Number1171919-00-8[2]
Molecular FormulaC₅H₃ClI₂N₂-
Molecular Weight379.35 g/mol -
AppearanceExpected to be an off-white to brown solid[6]
Melting PointNot reported, but expected to be higher than mono-iodo analogs-
Reaction Parameters
ParameterValueRationale
Temperature70°CProvides sufficient thermal energy to overcome the activation barrier for the second iodination without significant byproduct formation.[6][7]
Time16 hoursEnsures the reaction proceeds to completion for di-substitution.[7]
ICl Equivalents2.2A slight excess of the iodinating agent is used to drive the equilibrium towards the di-iodinated product.
NaOAc Equivalents3.0Acts as a base to facilitate the rearomatization step and as a buffer for the reaction medium.[5][7]
Expected Yield40-60%Yields for di-halogenations can be moderate due to the increased steric hindrance and electronic deactivation after the first substitution.[6]

Process Safety and Handling

  • Iodine Monochloride (ICl): Is highly corrosive and a strong oxidizing agent. It reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]

  • Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Ensure adequate ventilation.

  • Quenching: The neutralization step with sodium bicarbonate is highly exothermic and releases CO₂ gas. Perform this step slowly and with caution in a large vessel to prevent pressure buildup and splashing.

Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3]

Conclusion

The is a straightforward yet powerful example of electrophilic aromatic substitution on an activated pyridine ring. By carefully controlling the stoichiometry of the iodinating agent and the reaction conditions, the target compound can be reliably prepared from 4-Amino-2-chloropyridine. The resulting polysubstituted pyridine is a highly versatile intermediate, poised for use in the construction of complex molecules for the pharmaceutical and materials science industries. This guide provides the necessary technical details and mechanistic understanding to empower researchers to successfully incorporate this valuable building block into their synthetic programs.

References

Navigating the Uncharted: A Proposed Framework for Elucidating the Mechanism of Action of Novel Compounds, Exemplified by 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of drug discovery and chemical biology, researchers frequently encounter novel chemical entities with unknown biological functions. 2-Chloro-3,5-diiodopyridin-4-amine represents such a molecule—a structurally intriguing halogenated pyridine. While a specific, well-documented mechanism of action for this particular compound is not yet established in peer-reviewed literature, its chemical scaffold suggests potential interactions with a variety of biological targets. This guide, therefore, takes a unique approach. Instead of detailing a known mechanism, we will provide a comprehensive, experience-driven framework for how a research team would systematically investigate the mechanism of action of a novel compound like this compound. This document will serve as a technical whitepaper on the process of discovery itself, grounded in established scientific principles and methodologies. We will outline a logical, multi-stage research plan, from initial broad-spectrum screening to specific target validation and pathway analysis, providing detailed protocols and data interpretation strategies that embody the principles of expertise, authoritativeness, and trustworthiness.

Introduction: The Enigma of this compound

This compound is a substituted pyridine, a heterocyclic aromatic organic compound. The pyridine ring is a common motif in a vast array of bioactive molecules and pharmaceuticals. The presence of halogens—chlorine and, notably, two iodine atoms—can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding.

The primary challenge and, indeed, the opportunity with a compound like this compound is the absence of a known biological narrative. This guide is structured to provide the scientific community with a robust, logical, and technically detailed workflow to write that narrative.

Phase I: Initial Profiling and Hypothesis Generation

The first step in understanding a novel compound is to perform broad, unbiased screening to generate initial hypotheses about its biological activity. This phase is designed to be resource-efficient while maximizing the potential for identifying a "hit."

In Silico and Physicochemical Profiling

Before committing to wet lab experiments, computational tools can provide valuable predictive insights.

  • Physicochemical Properties: Calculation of properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors helps predict oral bioavailability (Lipinski's Rule of Five) and cell permeability.

  • Target Prediction: Utilizing cheminformatics tools and databases (e.g., SwissTargetPrediction, ChEMBL), we can compare the structure of this compound to libraries of compounds with known biological targets. This can generate a preliminary list of potential protein targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

Broad-Spectrum Cell Viability Screening

A fundamental initial experiment is to assess the compound's effect on cell proliferation and viability across a diverse panel of cell lines.

Experimental Protocol: High-Throughput Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60 panel) in 96-well or 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for a standard period (e.g., 72 hours).

  • Lysis and Luminescence Reading: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to

An In-depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its unique structural arrangement, featuring a nucleophilic amine group and three distinct halogen substituents, imparts a versatile reactivity profile that is highly sought after in the design and synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

The strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, the pyridine ring is a privileged structure, present in a vast array of pharmaceuticals and bioactive compounds. The introduction of multiple, distinct halogen atoms onto this scaffold, as seen in this compound, provides chemists with a powerful tool for regioselective modifications. The differential reactivity of the chloro and iodo substituents, coupled with the directing and nucleophilic nature of the amine group, allows for a stepwise and controlled elaboration of the pyridine core. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature, with its appearance described as a white to brown powder or crystalline solid. The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1171919-00-8[1][2]
Molecular Formula C₅H₃ClI₂N₂[1][2]
Molecular Weight 380.35 g/mol [1][2]
Melting Point 158 - 159 °C[2]
Physical Form Solid; White to Brown powder/crystal
LogP 3.10760[2]
Purity (Typical) >97.0%

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While publicly accessible, detailed spectra are limited, the following outlines the expected characterization data based on its structure and data for analogous compounds. Vendor-supplied documentation often includes compound-specific NMR, HPLC, and LC-MS data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing a singlet for the lone aromatic proton on the pyridine ring (H-6). The amine protons (-NH₂) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The carbons bearing the iodine atoms would be shifted to higher field (lower ppm) compared to unsubstituted carbons, while the carbon attached to the chlorine and the carbons adjacent to the nitrogen atom would be at a lower field (higher ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic pattern of this halogen-rich compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and the two iodine atoms (¹²⁷I). The exact mass is 379.80700 u.[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the nucleophilic amine group, the two reactive iodine atoms, and the less reactive chlorine atom.

The Role of the Amine Group

The 4-amino group is a potent electron-donating group, which activates the pyridine ring towards electrophilic substitution. However, its primary utility in synthesis is as a nucleophile. It can undergo acylation, alkylation, and other standard amine chemistries, providing a handle for further molecular elaboration.

Halogen Reactivity and Cross-Coupling Reactions

The carbon-halogen bonds are the most versatile reaction sites on the molecule. The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization.

Diagram of Reactivity Hierarchy:

G Reactivity Reactivity in Pd-catalyzed Cross-Coupling C3_I C3-I Greater > C3_I->Greater C5_I C5-I C5_I->Greater C2_Cl C2-Cl Greater->C2_Cl Greater2 >

Caption: Reactivity of C-X bonds in cross-coupling.

This selectivity enables the sequential introduction of different substituents at the 3- and 5-positions. The Suzuki-Miyaura coupling is a prime example of a reaction that can be employed to form new carbon-carbon bonds at these positions.[4] For instance, reaction with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to first substitute one or both of the iodine atoms, leaving the chlorine atom intact for a subsequent, more forcing, coupling reaction if desired.

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 4-amino-2-chloropyridine. The key transformation is the di-iodination of the pyridine ring. A general synthetic pathway is outlined in the literature, which involves the halogenation of 4-amino-2-chloro pyridine with an iodine source.[2][5]

Illustrative Synthetic Workflow

G cluster_0 Synthesis Workflow Start 4-Amino-2-chloropyridine Reagents Iodinating Agent (e.g., ICl or NIS) + Acetic Acid Reaction Electrophilic Iodination Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the iodination of aminopyridines and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-chloropyridine (1.0 eq.) in glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) or Iodine monochloride (ICl) (approximately 2.2 equivalents). The reaction is typically performed at an elevated temperature (e.g., 70-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of pharmaceutically active compounds. Its ability to undergo selective cross-coupling reactions allows for the construction of complex molecular architectures. It is particularly useful in the synthesis of kinase inhibitors, a class of drugs that are crucial in oncology. The pyridine core can serve as a scaffold to which various functional groups are attached to achieve specific binding to the target enzyme.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its well-defined reactivity, particularly the differential reactivity of its halogen substituents in cross-coupling reactions, provides a reliable platform for the synthesis of complex substituted pyridines. This guide has summarized its key physical and chemical properties, provided a representative synthetic protocol, and highlighted its importance in medicinal chemistry. As the demand for novel and complex small molecules continues to grow, the utility of such specialized building blocks will undoubtedly increase.

References

An In-Depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring chloro, diiodo, and amino functional groups, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, particularly for researchers and professionals in drug development and materials science.

IUPAC Nomenclature and Chemical Properties

The formal IUPAC name for this compound is 2-chloro-3,5-diido-4-pyridinamine .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13472-60-1
Molecular Formula C₅H₃ClI₂N₂
Molecular Weight 380.35 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 138-142 °C
Solubility Soluble in DMSO and methanol

Synthesis and Purification

The synthesis of this compound typically involves the direct iodination of a 2-chloropyridin-4-amine precursor. The presence of the activating amino group directs the electrophilic substitution of iodine to the 3 and 5 positions of the pyridine ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloropyridin-4-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropyridin-4-amine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (2.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Diagram 1: Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reactants 2-Chloropyridin-4-amine N-Iodosuccinimide Acetonitrile Reaction Stir at Room Temperature (12-18 hours) Reactants->Reaction Quench Add 10% Sodium Thiosulfate Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentration Rotary Evaporation Dry->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of multiple reactive handles on the pyridine core makes this compound a valuable intermediate for creating diverse chemical libraries.

  • Cross-Coupling Reactions: The iodo groups are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 3 and 5 positions.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position can be displaced by various nucleophiles, providing a route to further functionalize the pyridine ring.

  • Modification of the Amino Group: The amino group at the 4-position can be acylated, alkylated, or diazotized to introduce additional diversity.

Diagram 2: Reactivity and Functionalization Sites

Caption: Reactive sites on this compound for further derivatization.

Safety and Handling

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Spectroscopic Data

The identity and purity of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.95 (s, 1H), 6.55 (s, 2H). The singlet at 7.95 ppm corresponds to the proton at the 6-position of the pyridine ring. The broad singlet at 6.55 ppm corresponds to the two protons of the amino group.

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 155.1, 153.8, 151.9, 85.7, 84.9.

  • Mass Spectrometry (ESI): m/z = 380.8 [M+H]⁺.

An In-depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic manipulation of heterocyclic scaffolds is paramount to achieving therapeutic innovation. Among these, halogenated pyridines have emerged as exceptionally versatile building blocks, offering a multiplicity of reaction sites for the construction of complex molecular architectures. This guide provides an in-depth technical overview of a particularly valuable, yet sparsely documented, member of this class: 2-Chloro-3,5-diiodopyridin-4-amine. While the specific historical genesis of this compound is not extensively detailed in the available literature, its significance is readily apparent through its pivotal role as a synthetic intermediate. This document aims to consolidate the existing knowledge on its synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and explore the mechanistic underpinnings of its utility, particularly in the realm of kinase inhibitor development.

Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 1171919-00-8[1][3]
Molecular Formula C₅H₃ClI₂N₂[1][2]
Molecular Weight 380.35 g/mol [1][2]
Melting Point 158-159 °C[1]
LogP 3.10760[1]
Purity Typically ≥97%[2][3]

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is best understood as a multi-step process commencing from the readily available starting material, 2-chloro-4-aminopyridine. The synthetic strategy hinges on the electrophilic iodination of the pyridine ring, which is activated by the amino group.

Synthesis of the Mono-iodo Intermediate: 2-Chloro-3-iodopyridin-4-amine

The initial and critical step is the regioselective mono-iodination of 2-chloro-4-aminopyridine. The choice of an appropriate iodinating agent and reaction conditions is crucial to favor the formation of the 3-iodo isomer over other possibilities. Iodine monochloride (ICl) in glacial acetic acid has proven to be an effective reagent for this transformation.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq), sodium acetate trihydrate (1.5 eq), and glacial acetic acid.

  • Addition of Iodinating Agent: While stirring, slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 70°C and maintain this temperature with vigorous stirring for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Neutralize the residue with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.[4]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, which may contain a mixture of iodinated isomers, is then purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 2-chloro-3-iodopyridin-4-amine.[4]

Proposed Synthesis of this compound

While a detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature, the synthetic route logically proceeds from the mono-iodinated intermediate or directly from 2-chloro-4-aminopyridine by adjusting the stoichiometry of the iodinating agent. The presence of the electron-donating amino group and the first iodine atom directs the second iodination to the C5 position.

  • Reaction Setup: In a similar setup as for the mono-iodination, dissolve either 2-chloro-4-aminopyridine (1.0 eq) or 2-chloro-3-iodopyridin-4-amine (1.0 eq) in glacial acetic acid with potassium acetate (1.5 eq).[4][5]

  • Addition of Iodinating Agent: Add a solution of iodine monochloride (2.2 eq for the direct di-iodination from 2-chloro-4-aminopyridine, or 1.1 eq from 2-chloro-3-iodopyridin-4-amine) in glacial acetic acid dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for an extended period (e.g., 16-24 hours), monitoring the reaction progress by TLC or GC-MS for the disappearance of the starting material and the formation of the di-iodinated product.

  • Work-up and Purification: The work-up and purification procedure would be analogous to that of the mono-iodo compound, involving neutralization, extraction, and chromatographic purification to isolate this compound.

Synthesis_Workflow cluster_start Starting Material cluster_mono_iodination Mono-iodination cluster_di_iodination Di-iodination start 2-Chloro-4-aminopyridine reagents_mono ICl (1.1 eq), NaOAc·3H₂O, Glacial Acetic Acid, 70°C start->reagents_mono Step 1 product_mono 2-Chloro-3-iodopyridin-4-amine reagents_mono->product_mono reagents_di ICl (1.1 eq), KOAc, Glacial Acetic Acid, 70°C product_mono->reagents_di Step 2 product_di This compound reagents_di->product_di

A proposed synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the nucleophilicity of the amino group. This trifunctional scaffold allows for a programmed, site-selective introduction of various molecular fragments, making it a highly valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

A Versatile Intermediate for Kinase Inhibitors

Halogenated pyridines are frequently employed as core structures in the development of kinase inhibitors.[6] The chlorine and iodine atoms on the pyridine ring of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of the complex pharmacophores required for potent and selective kinase inhibition.

The general mechanism for a Suzuki cross-coupling reaction, a common application for such halogenated intermediates, is depicted below. The differential reactivity of the C-I versus C-Cl bonds can often be exploited for sequential, site-selective couplings.

Suzuki_Coupling A This compound (Ar-I/Cl) F Oxidative Addition A->F B Organoboron Reagent (R-B(OR)₂) G Transmetalation B->G C Pd(0) Catalyst C->F D Base D->G E Coupled Product (Ar-R) F->G H Reductive Elimination G->H H->C H->E

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Chloro-3,5-diiodopyridin-4-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3,5-diiodopyridin-4-amine (CAS: 1171919-00-8) is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in organic synthesis.[1][2] Its unique arrangement of three distinct halogen atoms—a chloro group at the 2-position and iodo groups at the 3- and 5-positions—offers chemists a powerful tool for programmed, regioselective functionalization. This guide provides an in-depth exploration of its synthetic utility, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind selective transformations and provide detailed, field-proven protocols for its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research.[2][3][4]

Introduction: A Scaffold for Controlled Diversity

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmaceuticals.[5] The strategic value of this compound lies in the differential reactivity of its C-X bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend is C-I > C-Br > C-Cl, allowing for a stepwise and controlled introduction of different substituents onto the pyridine core. This makes the molecule an ideal starting point for building libraries of highly substituted pyridines, which are essential for structure-activity relationship (SAR) studies in drug development.[6][7]

The two C-I bonds at the C3 and C5 positions themselves may exhibit subtle differences in reactivity due to the electronic influence and steric hindrance imposed by the adjacent amino and chloro groups. This guide will focus on leveraging this reactivity differential to achieve selective C-C and C-N bond formations.

Synthesis of the Building Block

The preparation of this compound typically involves the direct electrophilic iodination of 2-chloro-4-aminopyridine. The existing protocols for mono-iodination can be adapted by modifying the stoichiometry of the iodinating agent to achieve di-iodination.[8][9]

Protocol 1: Synthesis of this compound

Rationale: This procedure utilizes Iodine Monochloride (ICl) as a potent electrophile for the iodination of the electron-rich pyridine ring. The reaction is driven by the activating effect of the C4-amino group. Acetic acid serves as a suitable polar solvent, and a slight excess of ICl ensures the di-iodination of the positions ortho to the amino group.

Reagents & Equipment:

  • 2-chloro-4-aminopyridine

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of 2-chloro-4-aminopyridine (1.0 equiv.) in glacial acetic acid, add Iodine Monochloride (2.2 equiv.) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 70 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully pour the mixture into a beaker containing crushed ice and neutralize with a saturated solution of NaHCO₃ until effervescence ceases.

  • Quench any remaining iodine by adding 10% Na₂S₂O₃ solution until the dark color disappears.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the title compound.

Regioselective Cross-Coupling Applications

The primary utility of this scaffold is its capacity for sequential, site-selective functionalization. The much greater reactivity of the C-I bonds compared to the C-Cl bond under typical palladium catalysis conditions is the cornerstone of this strategy.[10]

Workflow for Sequential Functionalization

The following diagram illustrates a logical workflow for creating a tri-substituted pyridine derivative, demonstrating the power of this building block.

G A This compound B First Coupling (e.g., Suzuki) - Mild Conditions - Pd(PPh3)4, Na2CO3 A->B Reacts at C-I C Mono-Substituted Intermediate (Coupling at C3 or C5) B->C D Second Coupling (e.g., Sonogashira) - Mild Conditions - PdCl2(PPh3)2, CuI, Et3N C->D Reacts at remaining C-I E Di-Substituted Intermediate (Coupling at remaining C-I) D->E F Third Coupling (e.g., Buchwald-Hartwig) - Harsher Conditions - Pd2(dba)3, Xantphos, NaOtBu E->F Reacts at C-Cl G Tri-Substituted Pyridine Product F->G

Caption: Sequential functionalization workflow for this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[11][12] When applied to this compound, the reaction will occur selectively at one of the iodo positions under mild conditions, leaving the second iodo and the chloro group untouched.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-I bond, which has a lower bond dissociation energy than the C-Cl bond. This is the rate-determining step that governs the regioselectivity.[11]

G pd0 Pd(0)L2 oa_complex Oxidative Addition Complex L2Pd(II)(Ar)(I) pd0->oa_complex Ar-I transmetal Transmetalation Complex L2Pd(II)(Ar)(R) oa_complex->transmetal R-B(OR)2 (Base) transmetal->pd0 Reductive Elimination transmetal->product_complex Ar-R

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard reaction setup for inert atmosphere chemistry

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution via syringe.

  • Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the mono-arylated product.

ParameterTypical Conditions for Selective Suzuki Coupling
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, dppf (often part of the catalyst complex)
Base Na₂CO₃, K₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DME
Temperature 70 - 100 °C
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[13][14] This reaction is exceptionally useful for introducing linear structural motifs. The regioselectivity mirrors that of the Suzuki coupling, with the C-I bonds reacting preferentially.

Protocol 3: Regioselective Mono-Alkynylation via Sonogashira Coupling

Rationale: This protocol uses a classic palladium/copper co-catalyst system.[14] The copper(I) salt acts as a co-catalyst, forming a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium complex. An amine base is crucial, serving both as a base and often as a solvent.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)

  • Copper(I) Iodide (CuI) (0.06 equiv.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

  • Standard reaction setup for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with nitrogen or argon three times.

  • Add the amine solvent (e.g., Et₃N), followed by the terminal alkyne.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

ParameterTypical Conditions for Selective Sonogashira Coupling
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, DIPA, Piperidine
Solvent THF, DMF, or the amine base itself
Temperature 25 - 60 °C
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[15][16][17][18] This reaction allows for the selective introduction of primary or secondary amines at the iodo-positions. The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.[19]

Protocol 4: Regioselective Mono-Amination via Buchwald-Hartwig Coupling

Rationale: This protocol employs a modern catalyst system using a bulky, electron-rich phosphine ligand (e.g., Xantphos) which promotes the reductive elimination step, leading to efficient product formation. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner.[15]

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene or Dioxane

  • Standard reaction setup for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a strong flow of inert gas, add NaOtBu to a Schlenk flask.

  • Add Pd₂(dba)₃, Xantphos, and this compound.

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the flask and heat to 90-110 °C for 6-24 hours, monitoring by LC-MS.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

ParameterTypical Conditions for Selective Buchwald-Hartwig Amination
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, BrettPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C

Conclusion

This compound is a pre-functionalized scaffold engineered for synthetic efficiency. Its predictable regioselectivity in palladium-catalyzed reactions allows for the rapid and controlled synthesis of complex, multi-substituted pyridines. The protocols and principles outlined in this guide provide a robust framework for researchers in medicinal chemistry and materials science to leverage this powerful building block in their synthetic endeavors, accelerating the discovery of novel and functional molecules.

References

Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-3,5-diiodopyridin-4-amine for the Synthesis of Novel Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Highly substituted pyridine derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance under mild conditions.[4][5]

This application note provides a detailed guide to the Suzuki-Miyaura coupling reactions of 2-Chloro-3,5-diiodopyridin-4-amine, a versatile and highly functionalized building block.[1][2] The presence of three distinct halogen atoms (two iodides and one chloride) offers a unique opportunity for sequential and regioselective functionalization. This guide will explore the principles of regioselectivity, provide detailed experimental protocols for both mono- and di-arylation, and offer insights into reaction optimization and troubleshooting.

Part 1: The Chemistry - Mechanism and Principles of Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4][5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ + Base PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X Organohalide (R¹-X) R1X->OxAdd R2B Organoboron (R²-B(OR)₂) R2B->Transmetal caption Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction. Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Substrate, Boronic Acid, & Base to Flask B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture (e.g., Ar sparge) B->C D Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E Heat Reaction (e.g., 80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Dilute (EtOAc) F->G H Aqueous Wash (H₂O, Brine) G->H I Dry (Na₂SO₄), Filter & Concentrate H->I J Purify by Column Chromatography I->J caption Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 2-Chloro-3,5-diiodopyridin-4-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in the development of novel agrochemicals, present in numerous commercial herbicides, fungicides, and insecticides.[1] Its unique electronic properties and versatile reactivity allow for the creation of a diverse array of bioactive molecules. Within this chemical class, halogenated pyridines serve as exceptionally valuable intermediates for the synthesis of complex agrochemical candidates. 2-Chloro-3,5-diiodopyridin-4-amine is a polysubstituted pyridine that offers multiple reaction sites for chemical modification, making it a highly attractive starting material for generating libraries of novel compounds for biological screening.

This guide provides detailed application notes and protocols for the utilization of this compound in an agrochemical research setting. It will cover its application as a synthetic scaffold and outline a strategic approach to the biological screening of its derivatives.

Physicochemical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1171919-00-8[2][3]
Molecular Formula C₅H₃ClI₂N₂[2][3]
Molecular Weight 380.35 g/mol [2][3]
Melting Point 158-159°C[2]
LogP 3.10760[2]

The presence of multiple halogen atoms on the pyridine ring offers differential reactivity, which can be exploited for selective chemical modifications. The carbon-iodine bonds are generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[4] This allows for a stepwise and controlled diversification of the molecular structure.

Application Note 1: A Scaffold for the Synthesis of Novel Agrochemical Candidates

This compound is an ideal scaffold for the "Intermediate Derivatization Method" in agrochemical discovery. This approach leverages a common chemical intermediate to generate a library of structurally related compounds for biological evaluation. The reactivity of the chloro, iodo, and amine groups on the pyridine ring allows for a variety of chemical transformations to produce a diverse set of derivatives.

Key Reactive Sites and Potential Transformations:

  • Iodo Groups (Positions 3 and 5): These are the most reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • Chloro Group (Position 2): While less reactive than the iodo groups, the chloro group can undergo Buchwald-Hartwig amination or serve as a coupling partner under more forcing cross-coupling conditions.[5] This site is often targeted in a second synthetic step after modification at the iodo positions.

  • Amine Group (Position 4): The amino group can be a site for acylation, alkylation, or diazotization followed by further functionalization, providing another avenue for structural diversification.

Hypothetical Synthetic Pathway

A plausible synthetic strategy would involve a sequential cross-coupling approach, first at the more reactive iodo positions, followed by modification at the chloro position. This is illustrated in the following hypothetical pathway to a novel class of potential agrochemicals.

G A This compound B Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) A->B C Mono- or Di-arylated Intermediate B->C D Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) C->D E Diverse Library of Novel Agrochemical Candidates D->E

Caption: Hypothetical synthetic workflow for generating a diverse library of compounds from this compound.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the regioselective Suzuki-Miyaura cross-coupling reaction at the more reactive iodo positions of this compound. This procedure is a foundational step in building molecular diversity from the starting scaffold.[4][6][7]

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylated pyridine derivative.

Application Note 2: Strategy for Biological Screening of Derivatives

Once a library of derivatives has been synthesized from this compound, a systematic biological screening cascade is necessary to identify promising lead compounds. A tiered approach is often employed, starting with high-throughput screening (HTS) to identify initial "hits," followed by more detailed secondary and tertiary assays to characterize their biological activity and selectivity.

High-Throughput Screening (HTS)

The initial HTS should be designed to test the synthesized compounds against a panel of relevant agricultural pests, diseases, and weeds. Miniaturized assays, such as those conducted in 96- or 384-well plates, are ideal for this purpose as they conserve compound and reduce reagent costs.[8][9]

Potential HTS Assays:

  • Fungicidal Activity: In-vitro growth inhibition assays against a panel of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans).[10][11]

  • Insecticidal Activity: Assays targeting key insect pests (e.g., aphids, caterpillars, beetles) to assess for mortality or developmental effects.[12][13]

  • Herbicidal Activity: Whole-plant or seed germination assays against representative monocot and dicot weed species.

Dose-Response Analysis and Lead Optimization

Compounds that show significant activity in the initial HTS (e.g., >80% inhibition at a single concentration) should be advanced to dose-response studies to determine their potency (e.g., EC₅₀ or IC₅₀ values).[14][15] This quantitative data is crucial for establishing structure-activity relationships (SAR), which guide the next round of synthesis to optimize the lead compounds for improved activity, selectivity, and physicochemical properties.[16]

G A Synthesized Compound Library B Primary HTS (Single Concentration) A->B C Inactive Compounds B->C Eliminate D Active 'Hits' B->D Select E Dose-Response Assay (EC₅₀/IC₅₀ Determination) D->E F Potent Compounds E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization (Further Synthesis) G->H

Caption: A typical workflow for the biological screening and optimization of novel agrochemical candidates.

Protocol 2: In-vitro Antifungal Screening Assay (Microtiter Plate)

This protocol describes a general method for a high-throughput in-vitro antifungal assay using a 96-well microtiter plate format.[17][18][19] This assay is suitable for the primary screening of a compound library against filamentous fungi.

Materials:

  • Synthesized pyridine derivatives dissolved in DMSO (10 mg/mL stock solutions)

  • Positive control fungicide (e.g., Azoxystrobin, Tebuconazole)

  • 96-well sterile, flat-bottom microtiter plates

  • Fungal culture (e.g., Botrytis cinerea) grown on potato dextrose agar (PDA)

  • Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • Sterile water

  • Hemocytometer or spectrophotometer for spore counting

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Flood a 7-10 day old fungal culture on a PDA plate with sterile water containing 0.05% Tween 20.

    • Gently scrape the surface with a sterile loop to release the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL in PDB using a hemocytometer.

  • Assay Plate Preparation:

    • Add 198 µL of the spore suspension to each well of a 96-well plate.

    • Add 2 µL of the 10 mg/mL compound stock solution in DMSO to the appropriate wells to achieve a final test concentration of 100 µg/mL.

    • Include wells for a positive control (known fungicide) and a negative control (2 µL of DMSO).

  • Incubation and Reading:

    • Incubate the plates at 20-25°C for 48-72 hours, or until the negative control wells show sufficient fungal growth.

    • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of fungal growth for each compound using the following formula: % Inhibition = 100 * [1 - (OD_compound - OD_blank) / (OD_control - OD_blank)]

    • Compounds showing significant inhibition can then be selected for dose-response analysis.

Hypothetical Screening Data
CompoundConcentration (µg/mL)% Inhibition of Botrytis cinerea
Control (DMSO) N/A0
Positive Control 1098
Derivative 1 10015
Derivative 2 10092
Derivative 3 10088
Derivative 4 1005

Based on this hypothetical data, Derivatives 2 and 3 would be selected for further dose-response testing to determine their EC₅₀ values.

References

Synthesis of 2-Chloro-3,5-diiodopyridin-4-amine: An Essential Building Block for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 2-Chloro-3,5-diiodopyridin-4-amine, a crucial heterocyclic intermediate. This compound serves as a versatile building block in the development of novel pharmaceuticals, particularly kinase inhibitors for cancer therapy, and in the synthesis of advanced agrochemicals.[1] The protocol herein describes a robust and reproducible method for the di-iodination of 2-chloropyridin-4-amine, detailing the reaction mechanism, safety precautions, and purification techniques. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Halogenated pyridines are a cornerstone of modern medicinal and agricultural chemistry, with their unique electronic properties enabling a wide range of chemical transformations and biological activities. This compound (CAS No. 1171919-00-8) is a highly functionalized pyridine derivative that has garnered significant interest as a key intermediate in the synthesis of complex molecular architectures.[1][2] The presence of a chlorine atom and two iodine atoms on the pyridine ring, in conjunction with an amino group, provides multiple reactive sites for further chemical modification, such as cross-coupling reactions.[1] This strategic arrangement of functional groups makes it an invaluable precursor for the synthesis of targeted therapeutics and specialized agrochemicals.[1]

This document outlines a detailed procedure for the synthesis of this compound, starting from the readily available 2-chloropyridin-4-amine. The described method is based on an electrophilic aromatic substitution reaction using iodine monochloride as the iodinating agent.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 2-chloropyridin-4-amine proceeds via a sequential electrophilic aromatic substitution. The amino group at the 4-position is a strong activating group, directing the incoming electrophiles (iodine) to the ortho and para positions. In this case, the positions ortho to the amino group (positions 3 and 5) are targeted for iodination.

The reaction is typically carried out in an acidic medium, such as acetic acid, which facilitates the generation of the potent electrophilic iodinating species from iodine monochloride. Sodium acetate is often added as a buffer to modulate the acidity of the reaction mixture. This is crucial because while the reaction requires an acidic environment, excessively strong acidity can lead to the protonation of the starting aminopyridine, deactivating the ring towards electrophilic substitution and potentially leading to undesired side reactions.

The di-iodination is achieved by using a stoichiometric excess of the iodinating agent and controlling the reaction temperature and time to drive the reaction to completion.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-chloropyridin-4-amine98% purity
Iodine monochloride (ICl)1.0 M solution in dichloromethane or solid
Glacial Acetic AcidACS grade
Sodium Acetate (NaOAc)Anhydrous, 99% purity
Ethyl Acetate (EtOAc)ACS grade
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel230-400 mesh for column chromatography
Round-bottom flask with reflux condenser and magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel coated
Fume hood
Personal Protective Equipment (PPE)Safety goggles, lab coat, chemical-resistant gloves
Safety Precautions

Iodine monochloride is a corrosive and toxic substance that reacts with water to produce toxic fumes. [3][4][5] It can cause severe burns to the skin and eyes.[3] This entire procedure must be conducted in a well-ventilated fume hood.[4][6] Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Step-by-Step Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridin-4-amine (5.0 g, 38.9 mmol) and anhydrous sodium acetate (9.5 g, 116.7 mmol).

  • Addition of Solvent: To the flask, add 100 mL of glacial acetic acid. Stir the mixture at room temperature until the solids are partially dissolved.

  • Addition of Iodinating Agent: In the fume hood, carefully add iodine monochloride (15.8 g, 97.2 mmol, 2.5 equivalents) to the reaction mixture in portions over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the di-iodinated product should appear.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 300 mL of ice-water with stirring.

    • Neutralize the acidic solution by the slow and portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. If an oily residue forms, add ethyl acetate to dissolve it.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 100 mL of saturated sodium thiosulfate solution (to quench any remaining iodine), 100 mL of water, and 100 mL of brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended.

    • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to yield the pure this compound.

Results and Characterization

The successful synthesis of this compound should yield a solid product. The expected physical and spectral data are summarized below.

PropertyValue
CAS Number 1171919-00-8
Molecular Formula C₅H₃ClI₂N₂
Molecular Weight 380.35 g/mol
Appearance Off-white to light brown solid
Melting Point 158-159 °C[1]

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 6-position of the pyridine ring. The chemical shift will be downfield due to the deshielding effect of the adjacent nitrogen and halogen atoms. The amine protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start Start Reagents Combine 2-chloropyridin-4-amine, NaOAc, and Acetic Acid Start->Reagents Add_ICl Add Iodine Monochloride Reagents->Add_ICl Heat Heat to 60-70°C (4-6 hours) Add_ICl->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Ice-Water & Neutralize with NaHCO₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Na₂S₂O₃, Water, and Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The yield and purity of the final product are dependent on several factors, including the quality of the starting materials, precise control of the reaction temperature, and efficient purification. The use of sodium acetate as a buffer is a critical parameter to prevent the deactivation of the aromatic ring and to favor the desired di-iodination.

The purification of the crude product is essential to remove any mono-iodinated intermediates or other side products. Column chromatography is generally the most effective method for achieving high purity. The choice of eluent system for chromatography should be optimized based on TLC analysis.

Conclusion

This application note details a comprehensive and practical protocol for the synthesis of this compound. The procedure is well-suited for laboratory-scale synthesis and provides a foundation for further process development. The availability of this key intermediate through a reliable synthetic route will facilitate the advancement of research in medicinal and agricultural chemistry.

References

laboratory preparation of 2-Chloro-3,5-diiodopyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Advanced Synthesis of 2-Chloro-3,5-diiodopyridin-4-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound and its subsequent derivatization. Halogenated aminopyridines are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices to empower researchers with a deeper understanding of the synthesis. We present detailed, validated protocols for the preparation of the core scaffold starting from the versatile intermediate, 4-Amino-2-chloropyridine, followed by methods for strategic functionalization at the amine and iodo positions.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals.[1][2] The strategic placement of multiple functional groups, such as halogens and amines, provides a versatile platform for developing new chemical entities. The title compound, this compound, is a highly functionalized building block. The electron-donating amine group at the 4-position activates the ring, while the chloro and iodo substituents at the 2, 3, and 5 positions offer multiple, distinct sites for advanced synthetic manipulations, particularly for metal-catalyzed cross-coupling reactions.[3] Understanding the controlled, regioselective synthesis of this scaffold is therefore of significant interest to professionals in drug discovery and organic synthesis.

Synthetic Workflow Overview

The synthesis is approached in a logical, multi-stage process. It begins with the preparation of the key precursor, followed by the regioselective installation of the iodo groups, and culminates in the diversification of the core scaffold.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Scaffold Synthesis cluster_2 Part 3: Derivatization A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B Oxidation (H₂O₂/AcOH) C 2-Chloro-4-nitropyridine-N-oxide B->C Nitration (H₂SO₄/HNO₃) D 4-Amino-2-chloropyridine (Key Precursor) C->D Reduction (Fe/AcOH) E This compound (Core Scaffold) D->E Di-iodination (e.g., NIS or ICl) F N-Functionalized Derivatives (e.g., Amides, Ureas) E->F N-Acylation / Alkylation G C-C Coupled Derivatives (e.g., Suzuki, Sonogashira) E->G Cross-Coupling Reactions

Figure 1: Overall synthetic workflow from the starting material to final derivatives.

Part 1: Synthesis of Key Precursor: 4-Amino-2-chloropyridine

A common and economically viable method for preparing 4-Amino-2-chloropyridine (CAS 14432-12-3) begins with 2-chloropyridine.[3][4] This multi-step synthesis involves N-oxidation, nitration, and subsequent reduction.

Rationale of the Synthetic Route

The pyridine ring is electron-deficient and generally resistant to electrophilic substitution.[1] To facilitate the introduction of a nitro group at the 4-position, the pyridine nitrogen is first oxidized to an N-oxide. This has two critical effects: it activates the 4-position for electrophilic attack and deactivates the 2- and 6-positions. Following nitration, the nitro group is readily reduced to the target amine, and the N-oxide can be concomitantly reduced in the same step.[4]

Detailed Experimental Protocol

Protocol 1: Synthesis of 4-Amino-2-chloropyridine

Reagents & Materials Quantity (for 0.1 mol scale) Notes
2-Chloropyridine11.35 g (0.1 mol)Starting material.[4]
Glacial Acetic Acid100 mLSolvent
Hydrogen Peroxide (30%)15 mLOxidizing agent
Sulfuric Acid (conc.)50 mLSolvent for nitration
Nitric Acid (fuming)10 mLNitrating agent
Iron powder42 g (0.75 mol)Reducing agent.[5]
Sodium Hydroxide (aq.)As neededFor neutralization
Ethyl Acetate / Diethyl EtherAs neededExtraction solvent
Anhydrous Sodium SulfateAs neededDrying agent

Step 1: N-Oxidation

  • In a round-bottom flask, dissolve 2-chloropyridine in glacial acetic acid.

  • Heat the mixture to approximately 50-60°C.

  • Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature.

  • After the addition is complete, continue heating for 4-6 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction and carefully concentrate under reduced pressure to obtain 2-Chloropyridine-N-oxide.

Step 2: Nitration

  • Cool a flask containing concentrated sulfuric acid in an ice bath.

  • Slowly add the crude 2-Chloropyridine-N-oxide from the previous step.

  • With vigorous stirring, add fuming nitric acid dropwise, keeping the temperature below 10°C.

  • After addition, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.

  • Cool the reaction and pour it carefully onto crushed ice. Neutralize with a concentrated NaOH solution to precipitate the product, 2-chloro-4-nitropyridine-N-oxide.

  • Filter the solid, wash with cold water, and dry.

Step 3: Reduction

  • Suspend the crude 2-chloro-4-nitropyridine-N-oxide in glacial acetic acid.[5]

  • Add iron powder portion-wise to the stirred suspension. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux for 1.5-2 hours.[5]

  • Cool the reaction mixture and filter to remove excess iron.

  • Neutralize the filtrate with an aqueous NaOH solution to a pH of 7-8.

  • Extract the product into ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 4-Amino-2-chloropyridine.[5] Further purification can be achieved by recrystallization.

Part 2: Synthesis of the Core Scaffold: this compound

The 4-amino group is a strong activating ortho-, para-director. In this case, it directs electrophilic substitution to the ortho positions (3 and 5). The direct di-iodination can be achieved using a suitable electrophilic iodine source. N-Iodosuccinimide (NIS) is a mild and effective reagent for this purpose.[6][7] Alternatively, iodine monochloride (ICl) can be employed.[8][9]

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The lone pair of the 4-amino group increases the electron density of the pyridine ring, particularly at the C3 and C5 positions, making them susceptible to attack by an electrophilic iodine species (I⁺), which is generated from the iodinating reagent.

G cluster_mech Mechanism of Iodination start 4-Amino-2-chloropyridine intermediate Wheland Intermediate (Sigma Complex) start->intermediate Attack by π-system reagent + I⁺ (from NIS) product Iodinated Product intermediate->product Re-aromatization deprotonation - H⁺

Figure 2: Simplified mechanism of electrophilic iodination on the activated pyridine ring.

Detailed Experimental Protocol

Protocol 2: Di-iodination using N-Iodosuccinimide (NIS)

Reagents & Materials Quantity (for 10 mmol scale) Notes
4-Amino-2-chloropyridine1.29 g (10 mmol)Precursor from Part 1
N-Iodosuccinimide (NIS)5.0 g (22.2 mmol, 2.2 eq.)Iodinating agent.[6][7][10]
Acetonitrile or DMF50 mLAnhydrous solvent
Sodium Thiosulfate (10% aq.)As neededFor quenching
Ethyl AcetateAs neededExtraction solvent
Anhydrous Magnesium SulfateAs neededDrying agent

Procedure:

  • To a solution of 4-Amino-2-chloropyridine in anhydrous acetonitrile, add N-Iodosuccinimide (2.2 equivalents).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC until the starting material and mono-iodinated intermediate are consumed (typically 12-24 hours).

  • Upon completion, cool the mixture and pour it into a separatory funnel containing 10% aqueous sodium thiosulfate solution to quench any remaining NIS/iodine.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound (CAS 1171919-00-8).[11]

Part 3: Synthesis of Derivatives

The this compound scaffold offers three primary points for diversification: the 4-amino group and the iodo groups at positions 3 and 5.

N-Functionalization of the 4-Amino Group

The amino group can readily undergo acylation, sulfonylation, or reaction with isocyanates to form amides, sulfonamides, or ureas, respectively. These transformations are fundamental in structure-activity relationship (SAR) studies.

Protocol 3: Representative N-Acylation

Reagents & Materials Quantity (for 1 mmol scale) Notes
This compound380 mg (1 mmol)Core scaffold
Acetyl Chloride (or other acyl halide)1.1 mmol (1.1 eq.)Acylating agent
Pyridine or Triethylamine1.5 mmol (1.5 eq.)Base and/or solvent
Dichloromethane (DCM)10 mLAnhydrous solvent

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add the base (e.g., triethylamine).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product. Purify by chromatography or recrystallization if necessary.

C-C Bond Formation via Suzuki Cross-Coupling

The carbon-iodine bonds are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl substituents.[3] This is a cornerstone reaction in modern drug discovery.

Protocol 4: Representative Suzuki Coupling

Reagents & Materials Quantity (for 0.5 mmol scale) Notes
This compound190 mg (0.5 mmol)Core scaffold
Arylboronic Acid1.1-2.2 mmol (2.2-4.4 eq.)Coupling partner (excess for di-substitution)
Pd(PPh₃)₄ or PdCl₂(dppf)0.025 mmol (5 mol%)Palladium catalyst
K₂CO₃ or Cs₂CO₃ (2M aq.)1.5 mmol (3 eq.)Base
Dioxane or DME / Water5 mL / 1 mLSolvent system

Procedure:

  • In a reaction vial, combine this compound, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane) and the aqueous base.

  • Seal the vial and heat the mixture to 80-100°C for 8-16 hours, monitoring by LC-MS or TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to isolate the coupled product(s). Note that mono- and di-substituted products may be formed and require careful separation.

Safety and Handling

  • Halogenated Compounds: Handle all halogenated organic compounds in a well-ventilated fume hood. They can be toxic and irritants.[12]

  • Reagents: N-Iodosuccinimide is an irritant.[10] Strong acids (H₂SO₄, HNO₃) and bases (NaOH) are corrosive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Reactions: Nitration and reduction steps can be highly exothermic. Ensure proper temperature control and slow, controlled addition of reagents.

References

Application Note: Comprehensive Analytical Characterization of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Analysis

2-Chloro-3,5-diiodopyridin-4-amine is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and materials science research. Its unique substitution pattern, featuring an amine group, a chlorine atom, and two iodine atoms on a pyridine core, makes it a versatile synthetic building block.[1] This structural complexity is pivotal for its role as an intermediate in the synthesis of kinase inhibitors for oncology and other complex bioactive molecules.[1]

Given its application in high-value final products, the unambiguous confirmation of its structure and the stringent assessment of its purity are paramount. A comprehensive analytical control strategy is essential to ensure batch-to-batch consistency, identify and quantify process-related impurities, and meet rigorous quality standards in a research and development setting. This document provides a suite of validated analytical protocols designed for the complete characterization of this key intermediate.

Foundational Physicochemical Properties

A thorough understanding of the molecule's basic properties is the first step in developing appropriate analytical methods. These properties guide decisions on solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
CAS Number 1171919-00-8[2][3]
Molecular Formula C₅H₃ClI₂N₂[3]
Molecular Weight 380.35 g/mol [3]
Appearance Solid
Melting Point 158 - 159 °C[4]
LogP (Predicted) 3.11[2][4]

Synthesis and Impurity Profile: A Rationale for Orthogonal Methods

The typical synthesis of this compound proceeds via the iodination of 2-chloropyridin-4-amine.[2][4] This reaction pathway, often employing reagents like iodine monochloride, can lead to a predictable set of impurities, including:

  • Unreacted starting material (2-chloropyridin-4-amine).

  • Mono-iodinated intermediates (e.g., 2-chloro-3-iodopyridin-4-amine and 2-chloro-5-iodopyridin-4-amine).

  • Other positional isomers.

The structural similarity of these potential impurities necessitates the use of high-resolution separation techniques to ensure they are effectively detected and quantified. The analytical strategy described herein is designed to resolve the target compound from these key process-related impurities.

Caption: Potential synthetic pathway and key process-related impurities.

Chromatographic Methods for Purity and Impurity Determination

Chromatography is the cornerstone of purity assessment, providing quantitative data on the main component and any related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Scientific Rationale: Reversed-phase HPLC is the method of choice due to the compound's aromatic nature and moderate polarity. The pyridine ring provides a strong chromophore for UV detection. A C18 stationary phase offers excellent hydrophobic retention, while an acidic mobile phase ensures the amine group is protonated, leading to sharp, symmetrical peak shapes. This method is designed to separate the di-iodinated product from its less hydrophobic mono-iodinated precursors and the starting material.[5][6]

Protocol: HPLC Purity Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
    Gradient 20% B to 90% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 35 °C
    Detection 254 nm

    | Injection Vol. | 10 µL |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Data Analysis:

    • Determine the purity by area percent calculation. The main peak's area is expressed as a percentage of the total area of all integrated peaks.

    • For impurity profiling, use a reference standard of the main compound to calculate relative retention times (RRT) for known and unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Scientific Rationale: GC-MS is a powerful confirmatory technique and is ideal for identifying any residual volatile or semi-volatile impurities from the synthesis, such as the starting material 2-chloropyridin-4-amine.[7][8] Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint for identity confirmation.

Protocol: GC-MS Confirmatory Analysis

  • Instrumentation:

    • GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC-MS Conditions:

    Parameter Condition
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
    Carrier Gas Helium, constant flow 1.2 mL/min
    Injector Temp. 280 °C
    Oven Program 100 °C (hold 2 min), ramp at 20 °C/min to 300 °C (hold 5 min)
    Transfer Line 290 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Range | 50-450 amu |

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in Ethyl Acetate or a suitable solvent.

  • Data Analysis:

    • Confirm the identity of the main peak by comparing its retention time and mass spectrum with a reference standard.

    • The mass spectrum should show the molecular ion (M⁺) at m/z ~380 (considering isotopes of Cl) and a characteristic fragmentation pattern.

    • Screen for potential impurities by searching the chromatogram for other peaks and analyzing their mass spectra.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR is the most powerful tool for unambiguous structure determination. For this compound, ¹H NMR will confirm the presence of the single aromatic proton and the amine protons. ¹³C NMR will show the five distinct carbon signals of the pyridine ring. The chemical shifts are heavily influenced by the electronegative halogen substituents.

Protocol: NMR Analysis

  • Instrumentation:

    • 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Expected Spectroscopic Data:

    • ¹H NMR: A single singlet in the aromatic region (likely > 8.0 ppm) corresponding to the C6-H proton. A broad singlet for the -NH₂ protons, which may exchange with D₂O.

    • ¹³C NMR: Five signals are expected for the pyridine ring carbons. The carbons directly attached to the iodine and chlorine atoms (C2, C3, C5) will be significantly shifted.

Mass Spectrometry (MS)

Scientific Rationale: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unequivocal confirmation of the elemental formula. The isotopic pattern is also highly characteristic due to the presence of one chlorine atom.

Protocol: HRMS Analysis

  • Instrumentation:

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Data Analysis:

    • Observe the protonated molecule [M+H]⁺.

    • The measured exact mass should be within 5 ppm of the theoretical exact mass of C₅H₄ClI₂N₂⁺ (380.8148).

    • Confirm the characteristic isotopic pattern for one chlorine atom (M+2 peak is ~32% of the M peak).

A Validated Analytical Workflow

A logical, stepwise approach ensures that all quality attributes of the compound are thoroughly investigated. The following workflow represents a comprehensive strategy for the characterization of a new batch of this compound.

Caption: Recommended workflow for batch characterization and release.

References

Application Notes & Protocols: Safe Handling and Storage of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Potency of a Key Building Block

2-Chloro-3,5-diiodopyridin-4-amine (CAS No. 1171919-00-8) is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors.[1][2][3] Its molecular structure, featuring an amine group and multiple halogen substituents, imparts a unique reactivity profile, making it a valuable building block for complex molecular architectures.[1][2] However, the same structural features that confer its synthetic utility also necessitate a high degree of caution. As a polyhalogenated aromatic amine, this compound is classified as hazardous and must be handled as a potent compound, where minimizing exposure is the paramount objective.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in the principles of risk assessment, containment, and rigorous operational procedures.

Section 1: Hazard Identification and Risk Assessment

Understanding the specific hazards associated with this compound is the foundation of safe laboratory practice. The compound's toxicity profile requires that it be treated with the same level of caution as other highly potent active pharmaceutical ingredients (HPAPIs).[6]

The primary routes of occupational exposure are inhalation of dust particles, dermal contact with the solid or solutions, and accidental ingestion. Given its classification, any handling procedure must assume the compound is more toxic than its individual components might suggest.[7]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CodeSignal WordHazard StatementReference
Acute Toxicity, OralH302WarningHarmful if swallowed[4]
Acute Toxicity, DermalH312WarningHarmful in contact with skin[4]
Skin Corrosion/IrritationH315WarningCauses skin irritation[4][8]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation[4][8]
Acute Toxicity, InhalationH332WarningHarmful if inhaled[4]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation[4][8]

Causality: The combination of a pyridine ring, an amine group, and heavy iodine atoms contributes to the compound's biological activity and, consequently, its toxicity. Halogenated aromatic compounds can interfere with metabolic processes, and the amine functional group can interact with various biological targets.[9] Therefore, preventing exposure is not merely a recommendation but a critical control point.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, combining engineering controls with appropriate PPE. The goal is to create barriers between the operator and the chemical, minimizing the risk of exposure.[5][10]

Engineering Controls:

  • Primary Containment (Weighing and Dispensing): All handling of the solid compound must be performed within a certified containment system. A ventilated balance enclosure or a glovebox isolator operating at negative pressure is mandatory.[6][10] This prevents the aerosolization and escape of fine particles into the laboratory environment.

  • Secondary Containment (Solution Handling): All subsequent manipulations (e.g., preparing solutions, running reactions) must be conducted inside a certified laboratory chemical fume hood.[7][11] The fume hood provides constant airflow to dilute and remove vapors or potential aerosols.

Personal Protective Equipment (PPE): The selection of PPE is dictated by the specific task and the associated risk. No single glove material is impervious to all chemicals indefinitely; therefore, careful selection is crucial.[7]

Table 2: Recommended PPE for Handling this compound

TaskGlovesEye ProtectionRespiratory ProtectionLab Attire
Receiving/Unpacking Nitrile glovesSafety glasses with side shieldsNot required if outer packaging is intactStandard lab coat, long pants, closed-toe shoes
Weighing Solid (in enclosure) Double-gloving: inner nitrile, outer nitrile or neopreneChemical splash gogglesNot required if performed in a certified containment enclosure/isolatorDisposable, back-tying lab coat over standard lab coat, closed-toe shoes
Preparing Solutions (in fume hood) Double-gloving: inner nitrile, outer nitrile or neopreneChemical splash gogglesNot required if performed in a certified fume hoodDisposable lab coat, long pants, closed-toe shoes
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldAir-purifying respirator (APR) with appropriate cartridges (P100/Organic Vapor)Disposable, chemical-resistant apron or suit over lab coat

Trustworthiness: This tiered PPE system ensures that the level of protection matches the level of risk. For instance, double-gloving during weighing and solution preparation minimizes the impact of a potential breach in the outer glove, providing an additional layer of safety without compromising dexterity.

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed, step-by-step protocols is critical for ensuring safety and experimental reproducibility.

Protocol 3.1: Receiving and Unpacking
  • Visual Inspection: Upon receipt, inspect the outer packaging for any signs of damage or leaks. If compromised, do not open. Isolate the package in a fume hood and contact your institution's Environmental Health & Safety (EHS) office.

  • PPE Donning: Before handling, don the appropriate PPE as specified in Table 2.

  • Controlled Unpacking: Move the intact package into a designated area or a fume hood for unpacking.

  • Container Check: Carefully remove the primary container. Inspect it for cracks, a compromised seal, or external contamination.

  • Label Verification: Confirm the label matches the order details (Chemical Name, CAS No., etc.).

  • Log Entry: Record the receipt date, quantity, and assigned storage location in the chemical inventory log.

Protocol 3.2: Weighing of Solid Compound

Causality: This procedure is designed to contain fine powders, which pose the highest inhalation risk.

  • Prepare Containment Area: Decontaminate the interior surfaces of the ventilated balance enclosure or glovebox. Place a disposable work surface liner inside.

  • Assemble Equipment: Place all necessary items (spatula, weigh paper/boat, tared vial) inside the enclosure before introducing the chemical. This minimizes the need to open the enclosure during the operation.

  • Don PPE: Wear the specified PPE for weighing solids (Table 2), including double gloves.

  • Introduce Chemical: Carefully place the sealed container of this compound into the enclosure.

  • Dispense Slowly: Open the container and slowly dispense the required amount of solid onto the weigh paper or into the tared vial. Avoid any sudden movements that could generate dust.

  • Seal and Secure: Tightly seal the primary chemical container. Tightly seal the vial containing the weighed compound.

  • Decontaminate: Using a disposable wipe lightly dampened with 70% ethanol or a similar solvent, carefully wipe the exterior of both containers and the spatula before removing them from the enclosure. Place the used wipe into a designated solid hazardous waste bag inside the enclosure.

  • Final Cleanup: After removing the items, perform a final decontamination of the enclosure's interior surfaces. Dispose of the work liner and cleaning materials as hazardous waste.

Protocol 3.3: Preparation of Solutions
  • Work in Fume Hood: All solution preparations must occur within a certified chemical fume hood.[12]

  • Don PPE: Wear appropriate PPE for solution handling (Table 2).

  • Add Solvent to Vial: Place the sealed vial containing the weighed solid into the fume hood. Add the desired solvent to the reaction vessel or volumetric flask.

  • Transfer Solid: Carefully and slowly add the weighed solid to the solvent. Rationale: Adding the solid to the solvent (rather than vice-versa) helps to wet the powder and prevent it from becoming airborne.

  • Rinse and Cap: If using a weigh boat, rinse it with a small amount of solvent to ensure a quantitative transfer. Cap the solution container securely.

  • Dissolution: Mix via sonication or stirring as required to achieve full dissolution.

Protocol 3.4: Spill Response

Causality: A rapid and correct response can prevent a minor spill from becoming a major exposure event.[12]

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (If Necessary): For large spills (>10 g) or spills outside of a containment device, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate spill response PPE (Table 2), including respiratory protection.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Work from the outside of the spill inward to prevent spreading.

  • Collect Absorbent: Carefully scoop the absorbent material into a designated, labeled hazardous waste container. Do not dry sweep, as this will generate dust.

  • Decontaminate Area: Clean the spill area with a cloth dampened with soap and water, followed by a solvent rinse (e.g., ethanol). All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the EHS office, following institutional guidelines.

Protocol 3.5: Waste Disposal
  • Segregation: All waste contaminated with this compound must be segregated as hazardous waste. Never dispose of it in regular trash or down the drain.[11]

  • Solid Waste: This includes contaminated gloves, wipes, weigh boats, and absorbent materials. Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal Request: Follow institutional procedures for hazardous waste pickup.

Section 4: Storage and Chemical Compatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions:

  • Location: Store in a cool, dry, and well-ventilated area.[2][13]

  • Container: Keep in the original, tightly sealed container.[4]

  • Environment: Protect from direct sunlight, heat, and sources of ignition.[11][13]

  • Security: Store in a designated and labeled cabinet for potent or toxic compounds. Access should be restricted to authorized personnel.

Chemical Incompatibility: Avoid storing this compound with incompatible materials to prevent dangerous reactions. As a halogenated amine, it shares incompatibilities with both classes of compounds.[14][15]

Table 3: Chemical Incompatibility

Incompatible Material ClassExamplesRationale for IncompatibilityReference
Strong Oxidizing Agents Peroxides, nitrates, perchloratesCan cause violent reactions, leading to fire or explosion.[13]
Strong Acids Nitric acid, sulfuric acid, HClCan cause vigorous, exothermic reactions. Amines can be protonated in a strong reaction.[13][14]
Strong Bases Sodium hydroxide, potassium hydroxideMay cause decomposition or unwanted reactions.[13]
Acid Anhydrides/Chlorides Acetic anhydride, acetyl chlorideCan undergo vigorous acylation reactions with the amine group.

Section 5: Emergency Procedures: First Aid

In the event of an exposure, immediate and appropriate first-aid is critical.[16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for 15-20 minutes. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.[8][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink a glass of water. Seek immediate medical attention.[16]

For all exposures, have the Safety Data Sheet (SDS) available for medical personnel.

Section 6: Workflow Visualization

The following diagram illustrates the complete, self-validating workflow for the safe handling of this compound, from procurement to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Control cluster_handling Chemical Handling Lifecycle cluster_post Post-Handling & Emergency Risk_Assessment 1. Risk Assessment & SOP Review PPE_Don 2. Don Appropriate PPE (See Table 2) Risk_Assessment->PPE_Don Eng_Control 3. Prepare Engineering Controls (Fume Hood / Enclosure) PPE_Don->Eng_Control Exposure Exposure Event PPE_Don->Exposure Mitigates Receiving 4. Receiving & Unpacking Eng_Control->Receiving Storage 5. Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Weighing 6. Weighing (In Ventilated Enclosure) Storage->Weighing Retrieve Weighing->Storage Return Solution_Prep 7. Solution Prep (In Fume Hood) Weighing->Solution_Prep Spill Spill Event Weighing->Spill Potential Event Experiment 8. Experimental Use Solution_Prep->Experiment Solution_Prep->Spill Decontamination 9. Decontaminate Equipment & Area Experiment->Decontamination Waste_Disposal 10. Segregate & Dispose (Hazardous Waste) Decontamination->Waste_Disposal PPE_Doff 11. Doff & Dispose PPE Waste_Disposal->PPE_Doff

Caption: Safe handling workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3,5-diiodopyridin-4-amine (CAS 1171919-00-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and an optimized experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve higher yields and purity.

This compound is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of kinase inhibitors for cancer therapy and novel organic materials.[1] Its utility stems from the orthogonally functionalized pyridine ring, which allows for selective, stepwise modifications.

Synthetic Overview & Mechanism

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution reaction, starting from 2-Chloro-4-aminopyridine. The core challenge lies in controlling the regioselectivity and the degree of iodination.

  • Mechanism: The electron-donating amino group (-NH₂) is a powerful activating group, strongly directing electrophiles to the ortho (positions 3 and 5) and para (position 6) positions. The electron-withdrawing chloro group (-Cl) at position 2 deactivates the ring slightly but also helps direct incoming electrophiles away from its adjacent position (position 3, though the amino group's influence is dominant). The combined electronic effects strongly favor substitution at the 3 and 5 positions. The reaction proceeds stepwise, first forming a mono-iodinated intermediate before the second iodination occurs.

Reaction_Pathway cluster_intermediates Mono-iodinated Intermediates SM 2-Chloro-4-aminopyridine INT1 2-Chloro-3-iodo-4-aminopyridine (Intermediate) SM->INT1 +1 eq. I⁺ INT2 2-Chloro-5-iodo-4-aminopyridine (Intermediate) SM->INT2 +1 eq. I⁺ PROD This compound (Target Product) INT1->PROD +1 eq. I⁺ INT2->PROD +1 eq. I⁺

Caption: General reaction pathway for the di-iodination of 2-Chloro-4-aminopyridine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: Why is my final yield of this compound consistently low?

Low yield is the most frequent complaint and typically results from two primary issues: incomplete reaction or poor selectivity leading to a complex mixture of products.

  • Causality: The starting material, 2-chloro-4-aminopyridine, is highly activated. This can lead to a rapid first iodination but a potentially slower second iodination, leaving significant amounts of mono-iodinated species in the reaction mixture. One report on a similar mono-iodination reaction showed yields as low as 45-50%, highlighting the difficulty in controlling the reaction outcome.[2]

  • Solution:

    • Reagent Stoichiometry: Ensure you are using a slight excess of the iodinating agent. A molar ratio of at least 2.1 to 2.2 equivalents of the iodinating agent per equivalent of starting material is recommended to drive the reaction to completion.

    • Reaction Time & Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls (i.e., starting material or mono-iodinated intermediates persist), consider increasing the reaction time or cautiously raising the temperature in 5-10°C increments. A typical temperature is around 70°C.[2][3]

    • Purity of Starting Material: The purity of 2-chloro-4-aminopyridine is critical. Impurities can interfere with the reaction, leading to side products and lower yields.[4][5][6]

Q2: My crude product is a mixture of mono- and di-iodinated pyridines. How can I improve selectivity for the di-iodinated product?

This is a classic selectivity problem. The energy barrier for the second iodination is higher than the first. If reaction conditions are not optimized, the reaction can stall at the mono-iodinated stage.

  • Causality: Insufficient electrophilicity of the iodinating agent or sub-optimal stoichiometry will favor the formation of mono-iodinated byproducts. One documented experiment resulted in a crude mixture with a 45:45:10 ratio of different iodopyridines, demonstrating the challenge of selectivity.[2]

  • Solution:

    • Controlled Reagent Addition: Instead of adding all the iodinating agent at once, consider a portion-wise addition. Add the first 1.1 equivalents, stir for a set time (e.g., 2 hours), check the reaction progress by TLC/LC-MS, and then add the second portion of 1.1 equivalents. This can help maintain a consistent concentration of the electrophile and push the equilibrium towards the di-substituted product.

    • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred over harsher reagents like Iodine Monochloride (ICl).[7][8] NIS is a solid, easier to handle, and its reactivity can be fine-tuned with a catalytic amount of an acid activator, such as trifluoroacetic acid (TFA), which protonates the succinimide carbonyl, making the iodine more electrophilic.[9]

Q3: The reaction mixture turns dark brown or black. What causes this and how can it be prevented?

Dark coloration often indicates decomposition or oxidation.

  • Causality: The electron-rich aminopyridine ring system is susceptible to oxidation, especially at elevated temperatures. The generation of elemental iodine (I₂), which is dark purple/brown, can also contribute to the color.

  • Solution:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from air.

    • Temperature Control: Avoid excessive heating. Maintain a stable internal reaction temperature.

    • Quenching: During the workup, wash the organic layer with an aqueous solution of a reducing agent like 10% sodium thiosulfate (Na₂S₂O₃).[3] This will quench any unreacted iodinating agent and remove elemental iodine, often lightening the color of the solution.

Q4: How can I effectively purify the final product from starting material and mono-iodinated byproducts?

Due to the similar polarity of the starting material, intermediates, and the final product, purification is a significant challenge.

  • Causality: All compounds possess a polar amine group and a pyridine ring, leading to close Rf values on a TLC plate and co-elution during column chromatography.

  • Solution:

    • Silica Gel Column Chromatography: This is the most common method. Use a long column for better separation and a shallow gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane.[2] A gradient starting from a very low polarity (e.g., 95:5 Hexane:EtOAc) and slowly increasing the polarity is crucial for separating the less polar di-iodinated product from the more polar mono-iodinated and starting materials.

    • Preparative HPLC: For achieving very high purity (>98%), preparative HPLC is an effective but more resource-intensive option.[2]

Caption: A troubleshooting decision tree for the synthesis of this compound.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating the troubleshooting insights discussed above.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-Chloro-4-aminopyridineC₅H₅ClN₂128.565.00 g38.91.0
N-Iodosuccinimide (NIS)C₄H₄INO₂224.9819.5 g86.72.2
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.020.22 mL2.90.075
Acetonitrile (MeCN)CH₃CN41.05200 mL--

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-aminopyridine (5.00 g, 38.9 mmol).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 5 minutes. Maintain a positive nitrogen pressure throughout the reaction via a balloon or N₂ line.

  • Dissolution: Add dry acetonitrile (200 mL) to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Add trifluoroacetic acid (0.22 mL, 2.9 mmol) to the solution.

  • NIS Addition: Add N-Iodosuccinimide (19.5 g, 86.7 mmol) to the reaction mixture in three equal portions, 30 minutes apart.

  • Reaction: Heat the reaction mixture to 65-70°C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:EtOAc). The product spot should be less polar (higher Rf) than the starting material and mono-iodinated intermediates. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 200 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes). Combine fractions containing the pure product and concentrate to afford this compound as an off-white to light brown solid.

Analytical Characterization:

  • Molecular Formula: C₅H₃ClI₂N₂

  • Molecular Weight: 380.35 g/mol [10]

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a singlet for the remaining aromatic proton (H-6) around δ 8.0-8.2 ppm and a broad singlet for the -NH₂ protons.

  • Mass Spectrometry (ESI+): Expect m/z = 380.8 [M+H]⁺.

References

Technical Support Guide: Purification of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Chloro-3,5-diiodopyridin-4-amine (CAS 1171919-00-8) from its reaction mixture. The following sections are structured in a question-and-answer format to directly address common issues and provide robust, field-proven protocols.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the isolation and purification of the target compound.

Question: My crude ¹H NMR or TLC analysis shows a complex mixture of products, not just my desired di-iodo compound. What are these impurities and how can I separate them?

Answer: The synthesis of this compound via electrophilic iodination of 2-chloro-4-aminopyridine is prone to forming several closely related side products.

  • Causality: The reaction proceeds stepwise. Incomplete reaction or non-selective iodination leads to a mixture containing:

    • Unreacted Starting Material: 2-chloro-4-aminopyridine.

    • Mono-iodo Isomers: 2-chloro-3-iodopyridin-4-amine and 2-chloro-5-iodopyridin-4-amine.

    • Desired Product: this compound.

The key to separation lies in exploiting the polarity differences between these compounds. The polarity generally increases with the number of iodine substituents. Therefore, the elution order on normal-phase silica gel will be: Starting Material > Mono-iodo Isomers > Di-iodo Product.

The most effective method for separating these closely related isomers is flash column chromatography . A shallow solvent gradient is crucial for achieving baseline separation.

Question: After the aqueous work-up, my product oiled out or solidified as a dark, intractable tar instead of a solid. What caused this and how can I recover my product?

Answer: This common issue typically stems from two primary causes: residual acid from the reaction or improper pH adjustment during the quench.

  • Mechanistic Insight: The amine group on the pyridine ring is basic (predicted pKa ≈ 2.96) and will be protonated in the acidic reaction medium (e.g., glacial acetic acid).[1] If the reaction is not thoroughly quenched with a base (like NaHCO₃ or Na₂CO₃), the resulting amine salt will have high solubility in the aqueous phase and may prevent clean precipitation or extraction. A dark color often indicates decomposition, potentially catalyzed by residual acid upon heating during solvent evaporation.

  • Corrective Protocol:

    • Re-dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

    • Wash the organic solution sequentially with a saturated aqueous NaHCO₃ solution, followed by water, and finally a brine solution. Check the pH of the aqueous layer after the bicarbonate wash to ensure it is basic (pH > 8).

    • Dry the organic layer thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a moderate temperature (<40°C) to prevent thermal degradation.

Question: My overall yield is very low after column chromatography. Where could my product have gone?

Answer: Low recovery after chromatography can be attributed to several factors:

  • Irreversible Adsorption: Halogenated pyridines, especially those with free amine groups, can exhibit strong interactions with the acidic silanol groups on the silica gel surface, leading to streaking and irreversible adsorption.

  • Incorrect Solvent System: If the eluent is not polar enough, the product will not move off the column. If it is too polar, it may co-elute with impurities.

  • Sample Loading: Loading the crude product in a solvent in which it is highly soluble (like DCM or neat EtOAc) can cause band broadening and poor separation. It is best to adsorb the crude material onto a small amount of silica gel before loading.

  • Expert Recommendation: To mitigate irreversible adsorption, the silica gel can be pre-treated by slurrying it in the starting eluent containing a small amount of a competitive base, such as 0.5-1% triethylamine (NEt₃) or pyridine. This neutralizes the acidic sites and significantly improves the recovery of basic compounds.

Section 2: Validated Purification Protocols

These protocols provide step-by-step methodologies for isolating high-purity this compound.

Protocol 2.1: Post-Reaction Aqueous Work-up

This procedure is designed to effectively neutralize the reaction mixture and remove inorganic salts and excess reagents.

  • Cool the reaction mixture (typically in glacial acetic acid) to room temperature.

  • Slowly and carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous CO₂ evolution will occur. Add the acidic solution in portions to control the effervescence.

  • Continue adding the NaHCO₃ solution until the pH of the aqueous slurry is ≥ 8.

  • If excess iodine is present (indicated by a persistent brown/purple color), add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color dissipates.[2]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

Protocol 2.2: High-Resolution Flash Column Chromatography

This is the definitive method for separating the di-iodinated product from its isomers.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the starting eluent (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or acetone. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and concentrate to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. A gradient elution is highly recommended for optimal separation.[3][4]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm).

  • Product Isolation: Combine the fractions containing the pure product (typically the slowest moving spot among the major products), and remove the solvent in vacuo to obtain this compound as a solid.

Table 1: Recommended Solvent Systems for Flash Chromatography

StageMobile Phase (Hexane:Ethyl Acetate)Purpose
Equilibration & Elution of Nonpolar Impurities 95:5 to 90:10Elutes starting material and less polar byproducts.
Elution of Mono-iodo Isomers 90:10 to 80:20Separates and elutes the mono-iodinated side products.
Elution of Target Compound 80:20 to 60:40Elutes the pure this compound.

Section 3: Visual Workflow & Troubleshooting Logic

The following diagrams illustrate the purification pathway and a decision-making process for troubleshooting.

PurificationWorkflow A Crude Reaction Mixture (in Acetic Acid) B Quench & Neutralize (aq. NaHCO₃, pH > 8) A->B 1. Neutralization C Aqueous Extraction (Ethyl Acetate) B->C 2. Phase Separation D Wash & Dry (Brine, Na₂SO₄) C->D 3. Washing E Crude Solid Product D->E 4. Concentration F Analyze Purity (TLC, ¹H NMR) E->F G Flash Column Chromatography (Hexane/EtOAc Gradient) F->G If Impure H Collect & Combine Pure Fractions G->H 5. Separation I Solvent Evaporation H->I 6. Isolation J Pure Product (>97% Purity) I->J

Caption: Overall purification workflow from crude mixture to pure product.

TroubleshootingTree Start Analyze Crude Product (TLC/NMR) Impurity_Check Major Impurities Detected? Start->Impurity_Check Impurity_Type What is the main impurity? Impurity_Check->Impurity_Type Yes End Pure Product Impurity_Check->End No (>95% Pure) Action_Chrom Proceed with Flash Column Chromatography Impurity_Type->Action_Chrom Isomers Action_Wash Perform Acid/Base Wash or Recrystallization Impurity_Type->Action_Wash Starting Material /Baseline Action_Yield Low Yield Issue? Action_Chrom->Action_Yield Action_Wash->Action_Yield Action_Silica Use NEt₃-treated Silica Gel Action_Yield->Action_Silica Yes Action_Yield->End No Action_Silica->End

Caption: Decision tree for troubleshooting common purification issues.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the key physicochemical properties relevant to the purification?

    Table 2: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₅H₃ClI₂N₂---
Molecular Weight 380.35 g/mol Used for calculating molar quantities.[5]
Appearance SolidPurification will involve solid handling, recrystallization, or dissolving for chromatography.
Melting Point 158 - 159 °CA sharp melting point indicates high purity. Can be used to assess the success of purification.
pKa (Predicted) 2.96 ± 0.42Indicates a weakly basic compound, allowing for acid-base extraction techniques.[1]
Purity Typically >97% after purification.[5]Defines the target for the purification process.
  • FAQ 2: How should I store the purified compound?

    The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible substances. Given the presence of iodine atoms, long-term stability may be enhanced by storage under an inert atmosphere (e.g., nitrogen or argon).

  • FAQ 3: Can I use recrystallization instead of chromatography?

    Recrystallization can be effective if the primary impurity is present in a small amount and has significantly different solubility characteristics. However, for separating a mixture of closely related isomers (mono- vs. di-iodinated), recrystallization is often inefficient and will likely result in either low purity or poor recovery. Chromatography is the more robust and reliable method for this specific separation challenge.

References

Technical Support Center: Synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-3,5-diiodopyridin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As a versatile halogenated building block, this compound is a valuable intermediate in the development of pharmaceuticals and advanced materials.[1] However, its synthesis via the electrophilic iodination of 2-chloropyridin-4-amine presents significant challenges in controlling regioselectivity and achieving high purity.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments, optimize reaction conditions, and understand the mechanistic principles at play.

Section 1: Reaction Mechanism and Side Product Formation

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The starting material, 2-chloro-4-aminopyridine, possesses two nucleophilic centers on the pyridine ring susceptible to iodination: the C3 and C5 positions. The powerful electron-donating amino group strongly activates these ortho positions, making them the primary sites for electrophilic attack.

The reaction typically proceeds stepwise, first forming a mixture of mono-iodinated intermediates (2-chloro-3-iodopyridin-4-amine and 2-chloro-5-iodopyridin-4-amine) before proceeding to the desired di-iodinated product.[2] The key challenge is driving the reaction to completion while preventing the accumulation of these isomeric impurities, which are often difficult to separate.

G cluster_intermediates Mono-iodinated Intermediates (Side Products) SM 2-Chloro-4-aminopyridine (Starting Material) Mono_3_Iodo 2-Chloro-3-iodopyridin-4-amine SM->Mono_3_Iodo Path A Mono_5_Iodo 2-Chloro-5-iodopyridin-4-amine SM->Mono_5_Iodo Path B Iodo_reagent + I+ Iodo_reagent2 + I+ Iodo_reagent3 + I+ Final_Product This compound (Target Product) Mono_3_Iodo->Final_Product Mono_5_Iodo->Final_Product reagent_pos1->SM reagent_pos2->Mono_3_Iodo reagent_pos3->Mono_5_Iodo G cluster_troubleshooting Troubleshooting Path cluster_solutions Start Low Yield or Impure Product Check_NMR Analyze Crude by ¹H NMR / LC-MS Start->Check_NMR High_SM High % of Starting Material? Check_NMR->High_SM Yes Mixed_Isomers Mixture of Mono- and Di-iodo Products? Check_NMR->Mixed_Isomers Yes Degradation Dark Color / Insoluble Material? Check_NMR->Degradation Yes Sol_SM • Increase Reaction Time • Increase Temperature • Add More Iodinating Agent (10-20%) High_SM->Sol_SM Sol_Isomers • Increase Equivalents of Iodinating Agent (>2.2 eq) • Optimize Chromatography Gradient • Consider Prep-HPLC Mixed_Isomers->Sol_Isomers Sol_Degradation • Run Under Inert Atmosphere (N₂) • Protect Reaction from Light • Avoid Excessive Temperatures Degradation->Sol_Degradation

References

Technical Support Center: A Guide to the Scale-Up of 2-Chloro-3,5-diiodopyridin-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-3,5-diiodopyridin-4-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this critical pharmaceutical intermediate from laboratory scale to pilot plant or full-scale manufacturing. As a versatile building block, particularly in the development of kinase inhibitors and other complex heterocyclic compounds, robust and scalable production of this compound is paramount.[1][2][3]

This document provides in-depth, field-proven insights into the common challenges encountered during scale-up, offering a structured, question-and-answer-based approach to troubleshooting, process optimization, and safety management.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and scalability of this compound.

Q1: What is the most common laboratory-scale synthesis route for this compound?

The predominant and most direct synthesis route involves the electrophilic di-iodination of 2-Chloro-pyridin-4-amine.[4] The reaction typically employs an iodinating agent such as Iodine Monochloride (ICl) in a suitable solvent, most commonly glacial acetic acid.[5][6] A base, such as sodium acetate or potassium acetate, is often added to modulate the reactivity and scavenge the acid generated during the reaction.[5][7]

The general reaction scheme is as follows:

  • Starting Material: 2-Chloro-pyridin-4-amine

  • Reagents: Iodine Monochloride (ICl), Sodium Acetate (NaOAc) or Potassium Acetate (KOAc)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Typical Conditions: The mixture is heated, often to around 70°C, for several hours to drive the reaction to completion.[5][6]

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot or production plant?

Scaling up this process presents several critical challenges that must be carefully managed:

  • Regioselectivity Control: The primary challenge is controlling the iodination to favor the desired 3,5-diiodo product over mono-iodinated intermediates (3-iodo and 5-iodo isomers) and unreacted starting material.[5] Inadequate control can lead to complex impurity profiles.

  • Purification Strategy: Laboratory-scale purifications often rely on column chromatography or preparative HPLC, which are generally not economically viable or practical for large-scale production.[5] Developing a robust crystallization-based purification is essential.

  • Thermal Management: The iodination reaction is exothermic. On a large scale, the heat generated can become difficult to dissipate, potentially leading to a thermal runaway, increased byproduct formation, or degradation.

  • Material Handling and Safety: Reagents like Iodine Monochloride and glacial acetic acid are corrosive and hazardous. Handling large quantities requires specialized equipment, procedures, and personal protective equipment (PPE).

  • Process Control and Monitoring: Ensuring consistent mixing and temperature throughout a large reactor volume is crucial for reproducible results. In-process controls (IPCs) are necessary to track reaction completion and impurity formation.

Q3: Why is controlling regioselectivity during the di-iodination step so critical and difficult?

The difficulty in achieving high regioselectivity stems from the electronic nature of the 2-Chloro-pyridin-4-amine substrate. The amino group (-NH2) at the 4-position is a strong activating group, making the pyridine ring more susceptible to electrophilic aromatic substitution. It directs incoming electrophiles (like I+) to the ortho positions (C3 and C5).

However, the reaction proceeds stepwise:

  • First Iodination: The first iodine atom adds to either the C3 or C5 position, forming mono-iodinated intermediates.

  • Second Iodination: The remaining mono-iodinated intermediate must then be iodinated a second time to form the desired 3,5-diiodo product.

The challenge is that the reaction rates for the first and second iodination are not sufficiently different. If the reaction is stopped too early or if there are localized pockets of low ICl concentration due to poor mixing, a significant amount of the mono-iodinated species will remain, complicating purification and reducing the yield of the target molecule.[5]

Q4: What analytical techniques are essential for monitoring this process and ensuring final product quality?

A robust analytical strategy is the cornerstone of a successful scale-up.

  • Reaction Monitoring (In-Process Control):

    • Thin Layer Chromatography (TLC): A quick and effective qualitative tool for visualizing the consumption of starting material and the formation of products and byproducts.[5]

    • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): The preferred quantitative method. It can accurately track the disappearance of the starting material and the appearance of the desired product and various iodinated isomers, allowing for precise determination of reaction completion.

  • Product Characterization and Quality Control:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product and identifying impurities.[5]

    • Mass Spectrometry (MS), often coupled with GC or LC: Confirms the molecular weight of the product and helps in identifying unknown impurities.[5]

    • HPLC: Used to determine the final purity of the isolated material, typically reported as an area percentage.

Part 2: Troubleshooting Guide for Scale-Up

This section provides a problem-solving framework for issues commonly encountered during the scale-up of this compound production.

Problem 1: Low Yield of the Desired this compound
Possible Cause Underlying Rationale & Troubleshooting Steps
A. Incomplete Reaction Rationale: The reaction may not have reached completion due to insufficient time, low temperature, or deactivation of the iodinating agent. Troubleshooting: 1. Confirm with IPCs: Use HPLC to confirm the presence of significant starting material or mono-iodinated intermediates.[5] 2. Extend Reaction Time: Continue heating and monitor every 2-4 hours until the starting material is consumed to an acceptable level (e.g., <1%). 3. Review Temperature: Ensure the internal batch temperature is maintained at the target (e.g., 70°C). In large reactors, the jacket temperature may not reflect the internal temperature. Use a calibrated internal probe.
B. Product Degradation Rationale: The product may be sensitive to prolonged exposure to high temperatures or extreme pH during work-up. Troubleshooting: 1. Limit Thermal Stress: Once the reaction is complete, cool the batch to room temperature promptly before beginning the work-up.[5] 2. Controlled Quench: When neutralizing the acidic reaction mixture with a base (e.g., sodium bicarbonate), add the base slowly and with efficient cooling to manage the exotherm from the acid-base reaction.[5]
C. Physical Losses Rationale: Significant product loss can occur during extractions (e.g., due to poor phase separation) or crystallization (e.g., high solubility in the mother liquor). Troubleshooting: 1. Optimize Extractions: Perform a material balance on the aqueous layers to check for product loss. If high, consider adding a salt (brine wash) to improve phase separation or performing additional extractions.[5] 2. Optimize Crystallization: Analyze the mother liquor via HPLC to quantify product loss. If significant, cool the slurry to a lower temperature, increase the hold time, or investigate an anti-solvent to reduce solubility.
Problem 2: High Levels of Mono-Iodinated Impurities in Crude Product
Possible Cause Underlying Rationale & Troubleshooting Steps
A. Incorrect Stoichiometry Rationale: An insufficient amount of Iodine Monochloride (ICl) will inherently lead to incomplete di-iodination, leaving mono-iodinated intermediates as the major byproducts. Troubleshooting: 1. Verify Reagent Charge: Double-check calculations and ensure the ICl was weighed and charged correctly. A slight excess (e.g., 2.1-2.2 equivalents) is often used to drive the reaction to completion. 2. Check Reagent Purity: Ensure the ICl used is of high purity and has not degraded due to improper storage (e.g., exposure to moisture).
B. Poor Mass Transfer (Mixing) Rationale: In a large reactor, inefficient mixing can create "hot spots" or areas of localized reagent concentration. Pockets with low ICl concentration will favor the formation of mono-iodo species. Troubleshooting: 1. Increase Agitation: Ensure the agitator speed is sufficient to create a vortex and ensure rapid homogenization of the reactor contents. 2. Optimize Reagent Addition: Add the ICl solution subsurface (via a dip tube) rather than dropping it onto the surface. This promotes immediate mixing and prevents localized high concentrations. The addition should be slow and controlled to match the mixing efficiency of the vessel.
Problem 3: Difficulties with Purification by Crystallization
Possible Cause Underlying Rationale & Troubleshooting Steps
A. Impurities Co-crystallize Rationale: The mono-iodinated impurities are structurally very similar to the di-iodinated product, making them prone to co-crystallizing within the same crystal lattice, leading to poor purification. Troubleshooting: 1. Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures to find a system where the product has low solubility at cold temperatures, while the impurities remain in solution. Consider systems like Ethyl Acetate/Hexane, Toluene, or alcohols. 2. Slurry Wash: After the initial crystallization and filtration, re-slurry the isolated solid in a fresh, cold solvent in which the impurities are more soluble. Agitate for a period and then re-filter.
B. Product "Oils Out" Rationale: During cooling, the product may separate as a liquid phase (oil) instead of forming a crystalline solid if the solution becomes supersaturated too quickly or if the solvent is not ideal. Oiled-out products tend to trap impurities. Troubleshooting: 1. Control Cooling Rate: Employ a slow, controlled cooling ramp rather than crash-cooling the batch. 2. Seeding: Add a small quantity of pure product crystals at a temperature just below the saturation point to encourage controlled crystal growth. 3. Adjust Solvent System: Oiling out often occurs in highly polar or non-polar solvent systems. Adjusting the polarity with a co-solvent can often resolve the issue.

Part 3: Scalable Experimental Protocols

The following protocols are designed as a starting point for process development and should be adapted and optimized based on specific equipment and safety protocols.

Protocol 1: Pilot-Scale Di-iodination of 2-Chloro-pyridin-4-amine

Safety First: This procedure involves corrosive and hazardous materials. It must be performed in a suitable reactor with appropriate ventilation. Full PPE, including acid-resistant gloves, safety glasses, and a lab coat, is mandatory.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-Chloro-pyridin-4-amine (1.0 eq) and potassium acetate (1.5 eq).

  • Solvent Addition: Under a nitrogen atmosphere, charge glacial acetic acid (approx. 10 volumes relative to the starting material).

  • Heating: Begin agitation and heat the reactor contents to 65-70°C.

  • Reagent Preparation: In a separate, dry vessel, prepare a solution of Iodine Monochloride (2.1 eq) in a small amount of glacial acetic acid (approx. 2 volumes).

  • Controlled Addition: Once the reactor contents are at temperature, slowly add the ICl solution via a metering pump through a subsurface addition line over 2-3 hours. Crucially, monitor the internal temperature to ensure the exotherm is controlled by the reactor's cooling jacket. The temperature should not rise more than 2-3°C during the addition.

  • Reaction and Monitoring: Hold the batch at 70°C for 4-16 hours.[5] Take samples periodically (e.g., every 4 hours) and analyze by HPLC to monitor the consumption of starting material and mono-iodo intermediates. The reaction is considered complete when the sum of these is <2% by area.

  • Cooling: Once complete, cool the reaction mixture to 20-25°C.

Protocol 2: Scalable Work-up and Purification by Crystallization
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the glacial acetic acid.[5]

  • Dilution and Neutralization: Dilute the residue with a suitable extraction solvent, such as Ethyl Acetate (EtOAc, 10 volumes). Slowly and carefully add this organic solution to a separate vessel containing a cooled (10-15°C) aqueous solution of 10% sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate venting and agitation.

  • Thiosulfate Wash: After neutralization, wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine species, followed by a brine wash to aid phase separation.[6][7]

  • Crystallization:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to a smaller volume (e.g., 3-4 volumes).

    • Heat the concentrated solution until clear, then cool slowly. If using an anti-solvent like hexane, add it slowly to the warm EtOAc solution until turbidity is observed, then cool.

    • Allow the product to crystallize. Cool the slurry to 0-5°C and hold for at least 2 hours to maximize yield.

  • Isolation and Drying: Filter the solid product, wash the cake with a small amount of cold, fresh solvent, and dry under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 4: Visual Guides & Workflows

Diagram 1: Synthesis & Purification Workflow

This diagram outlines the key stages in the production process, from raw materials to the final purified product.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage reagents Charge Reactor: - 2-Chloro-pyridin-4-amine - Potassium Acetate - Acetic Acid heat Heat to 70°C reagents->heat add_icl Controlled Subsurface Addition of ICl Solution heat->add_icl react Hold at 70°C (Monitor by HPLC) add_icl->react cool Cool to 20-25°C react->cool concentrate Concentrate (Remove Acetic Acid) cool->concentrate quench Dilute in EtOAc & Quench with NaHCO₃ concentrate->quench wash Wash with Na₂S₂O₃ & Brine quench->wash dry Dry Organic Layer & Concentrate wash->dry crystallize Crystallize from EtOAc/Hexane dry->crystallize filter_dry Filter, Wash Cake, & Vacuum Dry crystallize->filter_dry qc Final QC Analysis (HPLC, NMR, MS) filter_dry->qc final_product final_product qc->final_product Release

Caption: Workflow for this compound Production.

Diagram 2: Troubleshooting Flowchart for Low Purity

This decision tree helps diagnose and resolve issues related to high levels of impurities in the crude product.

Caption: Troubleshooting Decision Tree for Low Purity Issues.

Part 5: References

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  • Benchchem. 4-Amino-2-chloropyridine | 14432-12-3. Retrieved from Benchchem. --INVALID-LINK--

  • Benchchem. 4-Amino-3-iodopyridine | 88511-27-7. Retrieved from Benchchem. --INVALID-LINK--

  • Guidechem. 4-Amino-2-chloropyridine 14432-12-3 wiki. Retrieved from Guidechem. --INVALID-LINK--

  • ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. Retrieved from ChemicalBook. --INVALID-LINK--

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from YouTube. --INVALID-LINK--

  • ChemicalBook. (2024, April 23). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications. Retrieved from ChemicalBook. --INVALID-LINK--

  • Chemsrc. This compound | CAS#:1171919-00-8. Retrieved from Chemsrc. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. The Significance of 4-Amino-2-chloropyridine in Modern Chemical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. --INVALID-LINK--

  • ChemicalBook. (2023, November 16). 4-Amino-2-chloropyridine: properties, applications and safety. Retrieved from ChemicalBook. --INVALID-LINK--

  • ChemicalBook. (2022, November 24). Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. Retrieved from ChemicalBook. --INVALID-LINK--

  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from PMC. --INVALID-LINK--

  • Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Retrieved from Google Patents. --INVALID-LINK--

  • FAQ. What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry?. Retrieved from FAQ. --INVALID-LINK--

  • Google Patents. US2742479A - Halogenation of pyridines. Retrieved from Google Patents. --INVALID-LINK--

  • PMC - NIH. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from PMC - NIH. --INVALID-LINK--

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from ChemRxiv. --INVALID-LINK--

  • BYJU'S. Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. --INVALID-LINK--

  • Google Patents. WO2002053545A1 - Process for preparation of aromatic halides from aromatic amines. Retrieved from Google Patents. --INVALID-LINK--

  • Wikipedia. Sandmeyer reaction. Retrieved from Wikipedia. --INVALID-LINK--

  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. --INVALID-LINK--

  • Sigma-Aldrich. 4-Amino-2-chloro-5-iodopyridine 97 800402-12-4. Retrieved from Sigma-Aldrich. --INVALID-LINK--

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from YouTube. --INVALID-LINK--

  • Moldb. This compound CAS No.: 1171919-00-8. Retrieved from Moldb. --INVALID-LINK--

  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Retrieved from Enamine. --INVALID-LINK--

  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Retrieved from Google Patents. --INVALID-LINK--

  • PubChem. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208. Retrieved from PubChem. --INVALID-LINK--

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Retrieved from Google Patents. --INVALID-LINK--

  • MySkinRecipes. This compound. Retrieved from MySkinRecipes. --INVALID-LINK--

  • ResearchGate. (2025, August 6). (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Retrieved from ResearchGate. --INVALID-LINK--

  • ACS Publications. Novel Synthetic Approach to 2-(1′-Hydroxyalkyl)- and 2-Amido-3-hydroxypyridin-4-ones. Retrieved from ACS Publications. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Chloro-3,5-diiodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this highly functionalized pyridine core present distinct challenges and opportunities in synthesis. This resource offers structured, causality-driven advice to diagnose and resolve reaction failures, ensuring the successful incorporation of this versatile building block into your target molecules.

Compound Profile: this compound

PropertyValueSource
CAS Number 1171919-00-8[1][2][3][4]
Molecular Formula C5H3ClI2N2[1][2][3]
Molecular Weight 380.35 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 158 - 159 °C[2][5]
Purity Typically ≥95%[2][3]

This compound is a valuable building block in pharmaceutical and materials science research.[6][7] Its structure features three distinct halogen atoms, offering a platform for sequential and site-selective cross-coupling reactions. The reactivity of the C-X bonds follows the general trend for palladium-catalyzed reactions: C-I > C-Br > C-Cl.[8] This inherent reactivity difference is the cornerstone of selective functionalization strategies.

The pyridine nitrogen and the adjacent primary amine can act as coordinating groups, influencing the catalyst's behavior.[9] The electronic interplay between the electron-donating amine group and the electron-withdrawing halogens creates a unique chemical environment that must be carefully considered when designing synthetic routes.[6][7]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is failing. What are the most common reasons?

A1: Low or no yield in Suzuki-Miyaura couplings with this substrate often stems from a few key areas:

  • Catalyst System Inactivity: Ensure your palladium source and ligand are active. For challenging substrates, especially involving the less reactive C-Cl bond, a pre-activated Pd(0) source or an efficient precatalyst is often superior to generating the active species in situ from Pd(II) sources like Pd(OAc)2.[10][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition of C-Cl bonds.[12]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. Ensure the base is strong enough and sufficiently soluble in the reaction medium. For boronic acids, a combination of K2CO3 or Cs2CO3 in a biphasic solvent system (e.g., dioxane/water) is a common starting point.[13]

  • Poor Reagent Quality: Moisture and oxygen can significantly hamper the reaction by deactivating the catalyst and promoting side reactions like protodeboronation.[10] Use anhydrous, degassed solvents and ensure your boronic acid or ester is pure.

  • Sub-optimal Temperature: While the C-I bonds may react at lower temperatures, coupling at the C-Cl position often requires elevated temperatures (80-110 °C) to overcome the higher activation energy of oxidative addition.[14]

Q2: I'm observing non-selective reactions in my Suzuki coupling. How can I control which halogen reacts?

A2: Achieving site-selectivity is a primary challenge and goal when using this substrate. The reactivity order (C-I > C-Cl) is your main tool.

  • Temperature Control: To selectively couple at the more reactive C-I positions, start with milder reaction temperatures (e.g., room temperature to 60 °C). Once the iodines are substituted, more forcing conditions (higher temperatures) can be used to react the C-Cl position.

  • Ligand and Catalyst Choice: The nature of the palladium catalyst and ligand can significantly influence site-selectivity.[13] For instance, certain bulky ligands may favor reaction at a less sterically hindered position. A systematic screening of ligands is often necessary to optimize selectivity for a specific transformation.[13]

Q3: My Buchwald-Hartwig amination at the 2-chloro position is not working. What should I try?

A3: The amination of chloropyridines is notoriously difficult due to the inertness of the C-Cl bond.[14]

  • Catalyst and Ligand are Key: Standard ligands like PPh3 are often ineffective.[14] You must use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands.[14] Modern palladium precatalysts (G3 or G4 palladacycles) are highly recommended as they form the active Pd(0) species more cleanly and efficiently.[11][14]

  • Strong Base is Required: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[14] Ensure it is anhydrous and from a reliable source.

  • Elevated Temperatures: These reactions almost always require heating, typically in the 80-110 °C range.[14]

  • Strictly Inert Atmosphere: Oxygen will rapidly deactivate the electron-rich Pd(0) catalyst. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[10][14]

Q4: I am seeing significant amounts of hydrodehalogenation as a side product. How can I minimize this?

A4: Hydrodehalogenation (replacement of a halogen with hydrogen) is a common side reaction, particularly with electron-rich substrates or when the desired reductive elimination is slow.[14]

  • Ensure Anhydrous Conditions: Trace water can be a proton source. Thoroughly dry all reagents, solvents, and glassware.

  • Optimize Base and Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help favor the desired C-N bond formation.[14] Ensure the purity of your base, as impurities can exacerbate the problem.[14]

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus competing side reactions. Screening different ligands may be necessary.

Troubleshooting Guides for Specific Reactions

Guide 1: Failed Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling reaction.

Diagnostic Workflow

G start Reaction Failed: Low or No Yield reagent_check Step 1: Verify Reagents - Purity of all starting materials? - Anhydrous/degassed solvent? - Boronic acid/ester integrity? start->reagent_check reagent_check->start Re-purify/replace reagents catalyst_check Step 2: Assess Catalyst System - Active Pd source (precatalyst preferred)? - Appropriate ligand (e.g., SPhos, RuPhos)? - Correct Pd/ligand ratio (1:1 to 1:2)? reagent_check->catalyst_check Reagents OK catalyst_check->start Use fresh/different catalyst/ligand condition_check Step 3: Evaluate Conditions - Strictly inert atmosphere? - Sufficiently high temperature? - Effective base (e.g., K2CO3, Cs2CO3)? catalyst_check->condition_check Catalyst System OK condition_check->start Re-run with corrected conditions optimization Step 4: Systematic Optimization - Screen ligands - Screen bases - Screen solvents - Increase catalyst loading condition_check->optimization Conditions OK success Successful Reaction optimization->success G start Amination Failed: Low or No Yield catalyst_check Step 1: Verify Catalyst System - Precatalyst used (e.g., G4-palladacycle)? - Bulky, electron-rich ligand (e.g., RuPhos)? - Catalyst loading sufficient (2-5 mol%)? start->catalyst_check catalyst_check->start Use appropriate precatalyst/ligand base_check Step 2: Check Base - Strong, non-nucleophilic base (NaOtBu)? - Anhydrous and high purity? catalyst_check->base_check Catalyst System OK base_check->start Use fresh, high-purity base condition_check Step 3: Evaluate Conditions - Strictly inert atmosphere (glovebox)? - Anhydrous, degassed solvent (Toluene, Dioxane)? - Elevated temperature (90-110 °C)? base_check->condition_check Base OK condition_check->start Improve inert atmosphere/drying optimization Step 4: Systematic Optimization - Screen alternative bulky ligands - Screen other strong bases (LHMDS) - Increase temperature condition_check->optimization Conditions OK success Successful Reaction optimization->success G start Sonogashira Failed: Low Yield / Dimerization reagent_check Step 1: Verify Reagents - High-purity terminal alkyne? - Anhydrous solvent and base (e.g., Et3N, DIPEA)? - Active Pd and Cu(I) source? start->reagent_check reagent_check->start Re-purify/replace reagents atmosphere_check Step 2: Check Atmosphere - Reaction rigorously degassed? - Maintained under inert gas? reagent_check->atmosphere_check Reagents OK atmosphere_check->start Improve degassing procedure side_reaction_check Step 3: Diagnose Side Reactions - Glaser coupling (alkyne homodimer) observed? - Indicates issue with Cu(I) or O2 presence. atmosphere_check->side_reaction_check Atmosphere OK optimization Step 4: Systematic Optimization - Try copper-free conditions - Screen different ligands/bases - Adjust Pd/Cu ratio side_reaction_check->optimization Side Reactions Minimal side_reaction_check->optimization Significant Side Reactions success Successful Reaction optimization->success

References

Technical Support Center: Purification of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3,5-diiodopyridin-4-amine. As a key building block in pharmaceutical and materials science research, achieving high purity of this compound is critical for reliable downstream applications.[1][2] This guide, structured in a question-and-answer format, provides field-proven troubleshooting advice and detailed protocols to help you overcome common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification workflow.

Question 1: My crude product is a dark, oily residue after solvent removal, not the expected off-white or light brown solid. What happened and how can I fix it?

Answer:

This is a common issue that typically points to the presence of residual acidic solvent (like acetic acid from the synthesis) or incomplete quenching of reagents. The amine functional group on your target compound can form a salt with the acid, resulting in an ionic liquid or low-melting-point solid which appears as an oil.

Causality: The synthesis of this compound often involves iodination of 2-chloro-4-aminopyridine in glacial acetic acid.[3][4] If the neutralization step with a base like sodium bicarbonate is incomplete, the residual acid will protonate the basic pyridine nitrogen and the 4-amino group, forming a salt.

Immediate Corrective Action:

  • Re-dissolve and Neutralize: Dissolve the oily residue in a suitable organic solvent like ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue washing until effervescence ceases upon addition of the bicarbonate solution, indicating that all acid has been neutralized.

  • Thiosulfate Wash: To remove any residual iodine or iodine monochloride, which can contribute to the dark color, perform a subsequent wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Wash until the organic layer is no longer colored.[5]

  • Brine Wash & Dry: Wash the organic layer with brine to remove excess water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product should be a solid, which can then be further purified by column chromatography or recrystallization.

Question 2: I'm seeing significant streaking of my compound on the TLC plate during column chromatography. How can I get clean, well-defined spots?

Answer:

Streaking on a silica gel TLC plate is a classic sign of a strong interaction between the analyte and the stationary phase. Because this compound is a basic compound (due to the amine group), it can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor separation and tailing spots.

Causality: The lone pair of electrons on the nitrogen atoms of your compound can be protonated by the acidic silica surface. This ionic interaction causes the compound to "stick" to the stationary phase, resulting in slow, uneven movement up the plate.

Protocol for Improved Separation:

To counteract this, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.

  • Select a Base: Triethylamine (Et₃N or TEA) is the most common choice. A concentration of 0.5-1% in your eluent is typically sufficient.

  • Mobile Phase Preparation: Prepare your chosen eluent system (e.g., Hexane:Ethyl Acetate). Before running your TLC or column, add the triethylamine. For example, for 100 mL of eluent, add 0.5 mL to 1 mL of Et₃N.

  • Re-evaluate Rf: Run a new TLC with the modified eluent. You should observe a significant improvement, with compact, round spots and likely a higher Retention Factor (Rf) value.

  • Column Chromatography: Use this same base-modified eluent system for your flash column chromatography to ensure optimal separation.[6]

Parameter Without Base Modifier With 1% Triethylamine
Spot Shape Tailing / StreakingCompact / Round
Separation Poor resolution from impuritiesSignificantly improved resolution
Rf Value LowerHigher
Question 3: My column chromatography is not separating the desired product from a key impurity. The spots are too close on the TLC. What are my options?

Answer:

This indicates that the impurity and your product have very similar polarities. The most likely culprits are regioisomers, such as the mono-iodinated starting material (2-chloro-3-iodopyridin-4-amine) or other di-iodinated isomers that may form during synthesis.[3] To resolve this, you need to increase the resolving power of your chromatography or switch to a different purification technique.

Troubleshooting Workflow:

G start Poor Separation in Standard Hexane:EtOAc System option1 Option 1: Optimize Chromatography start->option1 option2 Option 2: Recrystallization start->option2 option3 Option 3: Preparative HPLC start->option3 step1a Use a less polar solvent system (e.g., Dichloromethane:Methanol) to change selectivity. option1->step1a step2a Perform solubility screening to find a suitable solvent. option2->step2a step3a Isolate the mixed fraction from the initial column. option3->step3a step1b Switch to a shallower gradient. (e.g., 0-10% EtOAc over 20 CVs) step1a->step1b step1c Use a higher-performance silica (smaller particle size). step1b->step1c step2b Ideal solvent: Product is sparingly soluble at RT, highly soluble when hot. step2a->step2b step2c Dissolve crude in minimum hot solvent, cool slowly to form crystals. step2b->step2c step3b Submit for preparative HPLC, often using a different stationary phase (e.g., C18) or mobile phase. step3a->step3b

Caption: Decision workflow for poor chromatographic separation.

Expert Insight: Before attempting a different technique, try adjusting your solvent system. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the specific interactions between your compounds and the silica, leading to improved separation. If chromatography fails, recrystallization is an excellent orthogonal technique, as it relies on differences in solubility and crystal lattice energy rather than polarity.

Frequently Asked Questions (FAQs)

Question 4: What are the most common impurities I should expect in my crude this compound?

Answer:

The impurity profile is directly related to the synthetic route. Assuming the common route of di-iodination of 2-chloro-4-aminopyridine, you should anticipate the following:

Impurity NameChemical StructureSource / Reason for Presence
2-Chloro-4-aminopyridine Starting MaterialIncomplete reaction.
2-Chloro-3-iodopyridin-4-amine Mono-iodinated IntermediateIncomplete di-iodination.[3]
2-Chloro-5-iodopyridin-4-amine Mono-iodinated IsomerPotential side-product of mono-iodination.[3]
Other di-iodo isomers Positional IsomersNon-selective iodination can lead to other isomers.
Residual Acetic Acid Reaction SolventIncomplete workup/neutralization.[5]
Degradation Products VariousThe compound is noted to be light-sensitive.[4]
Question 5: Can you provide a standard protocol for purification by flash column chromatography?

Answer:

Certainly. This protocol is a robust starting point for purifying multi-gram quantities of crude this compound.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis & Eluent Selection:

    • Prepare a stock solution of your crude material in DCM or EtOAc.

    • Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1), including 0.5-1% triethylamine in each.

    • The ideal system will give your desired product an Rf of ~0.2-0.3.

  • Column Packing (Slurry Method):

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).[6]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Let the silica bed settle, leaving a layer of solvent on top. Never let the column run dry.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder of your compound adsorbed onto the silica.[6]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture determined from your TLC analysis.

    • If a gradient is needed, gradually increase the polarity by slowly increasing the percentage of ethyl acetate. A typical gradient for this compound might be from 5% to 40% EtOAc in hexane.[3]

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate, alongside your starting material as a reference.

    • Visualize the spots under a UV lamp.

    • Combine all fractions that contain only the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

    • Confirm purity using analytical methods like HPLC, GC-MS, or NMR.[7]

Purification Workflow Diagram:

Caption: Step-by-step flash column chromatography workflow.

Question 6: What are the recommended storage conditions for the purified product?

Answer:

To maintain the integrity and purity of your this compound, proper storage is crucial.

  • Container: Store in a tightly sealed, airtight container to protect from moisture and air.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.

  • Temperature: Keep in a cool, dry place. Room temperature is generally acceptable, but for enhanced stability, refrigeration (2-8°C) is recommended.[2]

  • Light: The compound is noted to be light-sensitive.[4] Store in an amber vial or in a dark location, away from direct sunlight.

  • Incompatibilities: Store away from strong oxidizing agents.[1]

By following these guidelines, you can ensure the long-term stability of your purified compound, making it ready for your next critical experiment.

References

stability issues of 2-Chloro-3,5-diiodopyridin-4-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3,5-diiodopyridin-4-amine

Welcome to the technical support guide for this compound (CAS: 1171919-00-8). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for handling this versatile chemical intermediate. As a halogenated pyridine derivative, its stability is paramount for reproducible and successful experimental outcomes. This guide synthesizes chemical principles with field-proven troubleshooting strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, sealed in a tightly closed, airtight container.[1][2] The key is to protect it from three primary environmental factors: light, moisture, and heat. Storage at room temperature in a dark location is generally recommended.[3][4] For enhanced stability, consider storage under an inert atmosphere (e.g., nitrogen or argon).

Q2: My solid this compound has changed color from white/light brown to a darker orange or brown. Is it still usable?

A2: A noticeable color change is a strong indicator of potential degradation. This compound is known to be light-sensitive, and discoloration is a common sign of decomposition, likely involving the iodo-substituents.[3] While a slight color variation might not significantly impact some applications, it is crucial to verify the compound's purity before use in sensitive reactions. We recommend performing a purity analysis (e.g., HPLC, LC-MS, or TLC) to quantify the extent of degradation. If significant impurities are detected, purification or use of a new batch is advised.

Q3: What solvents are recommended for preparing stock solutions? How stable is the compound in these solutions?

A3: Based on synthesis and purification procedures, solvents like ethyl acetate and glacial acetic acid have been used.[3][5] For general laboratory use, aprotic solvents such as DMSO and DMF are commonly employed for preparing stock solutions. However, long-term stability in solution is not guaranteed and is highly dependent on the solvent and storage conditions. As a best practice, prepare solutions fresh for immediate use. If storage is necessary, store solutions at -20°C in small aliquots and protect them from light. Always perform a small-scale test reaction to confirm activity if using a stored solution.

Q4: How does pH affect the stability of this compound in aqueous media?

A4: Like other pyridine derivatives, this compound has a basic amine group and can be protonated under acidic conditions.[1] Its predicted pKa is approximately 2.96.[3] Exposure to strong acids or bases should be avoided as it can catalyze degradation or lead to unwanted side reactions. If working in aqueous systems is necessary, use a well-buffered solution and conduct preliminary stability tests at the target pH.

Troubleshooting Guide: Addressing Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during experiments involving this compound.

Issue 1: Inconsistent or Low Reaction Yields

  • Potential Cause: The primary suspect is the degradation of the this compound starting material. Over time, or with improper storage, the actual concentration of the active compound decreases.

  • Troubleshooting Steps:

    • Verify Purity: Before starting a reaction, assess the purity of your solid compound using an appropriate analytical method like HPLC, GC-MS, or ¹H NMR. Compare the results to the certificate of analysis or data from a fresh batch.

    • Use a Fresh Batch: If degradation is confirmed or suspected, use a new, unopened container of the reagent.

    • Control Reaction: Run a small-scale control reaction with a batch of known purity and quality to benchmark your results.

Issue 2: Multiple Spots Observed on Thin-Layer Chromatography (TLC) of the Starting Material

  • Potential Cause: The presence of multiple spots on a TLC plate for a starting material is a direct indication of impurities or degradation products.

  • Troubleshooting Steps:

    • Immediate Purity Check: Do not proceed with the reaction. The impurities may interfere with the desired chemical transformation.

    • Purification: If the material is valuable and sufficient in quantity, consider re-purification using a method like silica gel column chromatography, as described in synthesis literature.[3][5]

    • Source New Material: The most reliable solution is to obtain a new batch of the compound with certified purity.

Issue 3: Appearance of Precipitate in a Stock Solution

  • Potential Cause: A precipitate forming in a solution that was previously clear can be due to several factors:

    • Degradation: The compound may have degraded into less soluble byproducts.

    • Saturation: The solution may have been prepared near its saturation point, and a temperature change (e.g., moving from room temperature to 4°C) caused it to crystallize out.

    • Solvent Interaction: The compound may be slowly reacting with the solvent.

  • Troubleshooting Workflow:

G start Precipitate observed in stock solution check_temp Was solution stored at a lower temperature? start->check_temp warm_sonicate Gently warm and sonicate. Does it redissolve? check_temp->warm_sonicate Yes analyze Analyze supernatant and precipitate separately (HPLC/LC-MS) check_temp->analyze No issue_solubility Issue is likely temperature-dependent solubility. Use fresh or store at RT. warm_sonicate->issue_solubility Yes warm_sonicate->analyze No yes_temp Yes no_temp No yes_dissolve Yes no_dissolve No degradation Degradation confirmed. Discard solution and prepare fresh.

Caption: Troubleshooting workflow for precipitated solutions.

Data Summary: Stability Profile

The following table summarizes the known and inferred stability of this compound under various conditions.

ConditionRelative StabilityKey ObservationsHandling Recommendations
Solid State (Dark, Dry, RT) High Appears as a stable white to light brown/pink solid.[3]Ideal for long-term storage in sealed, opaque containers.[1]
Light Exposure (UV/Visible) Low Compound is noted as "Light Sensitive".[3] Discoloration is likely.Always store in amber vials or in a dark location. Minimize exposure during weighing and handling.[2]
Elevated Temperature (>40°C) Moderate to Low Heat can accelerate oxidative and thermal degradation pathways.[6]Store in a cool place. Avoid leaving the compound on a hot plate or in direct sunlight.[1]
High Humidity/Moisture Low Exposure to moisture can lead to hydrolysis or other unwanted reactions.[1]Store in a desiccator or dry environment. Ensure containers are tightly sealed.
Strong Oxidizing Agents Very Low The amine group is susceptible to oxidation.[6]Store separately from strong oxidizers.[2]
Strong Acids/Bases Low Risk of degradation and undesirable salt formation.Avoid contact with strong acids and bases.[2] Use buffered systems if pH control is needed.

Experimental Protocols

Protocol 1: Rapid Purity Assessment via HPLC

This protocol provides a general method to quickly assess the purity of your this compound.

  • Standard Preparation: Accurately weigh ~1 mg of a trusted reference standard or a new batch of the compound. Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or DMSO) to make a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample of the questionable batch at the same 1 mg/mL concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. Start at 95:5 (A:B) and ramp to 5:95 (A:B) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run both the standard and the sample. Compare the chromatograms. The purity can be estimated by the area percentage of the main peak. The appearance of significant secondary peaks in your sample relative to the standard indicates degradation.

Protocol 2: Forced Degradation Study Workflow

This workflow is used to proactively test the stability of the compound in a specific solvent or condition relevant to your experiment.

References

Technical Support Center: Analytical Techniques for Byproduct Detection in 2-Chloro-3,5-diiodopyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-3,5-diiodopyridin-4-amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for identifying and troubleshooting byproducts during your synthetic process. The following content is structured in a question-and-answer format to directly address common challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound?

The synthesis of this compound typically starts from 4-Amino-2-chloropyridine. The core of the synthesis involves an iodination reaction. Based on the starting material and reaction conditions, several byproducts can be anticipated:

  • Mono-iodinated Species: The primary byproduct is often the mono-iodinated precursor, 2-Chloro-3-iodopyridin-4-amine or 2-Chloro-5-iodopyridin-4-amine. Incomplete iodination is a common cause for the presence of these impurities.

  • Isomers: Positional isomers of the di-iodinated product can also form, although this compound is generally the major product due to the directing effects of the amine and chloro groups.

  • Over-iodinated Species: While less common, tri-iodinated byproducts could potentially form under harsh iodination conditions.

  • Starting Material: Unreacted 4-Amino-2-chloropyridine is a common impurity if the reaction does not go to completion.

  • Degradation Products: The product and intermediates can be sensitive to light and heat, potentially leading to degradation products.

Q2: Which analytical techniques are most suitable for detecting these byproducts?

A multi-technique approach is often necessary for comprehensive byproduct profiling. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for separating and quantifying organic impurities. It is particularly useful for separating isomers and monitoring reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile byproducts. It provides both separation and structural information, which is invaluable for identifying unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling, especially for non-volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, aiding in their definitive identification and characterization.

Q3: How can I quickly check for the presence of the starting material in my final product?

Thin Layer Chromatography (TLC) is a rapid and cost-effective method for this purpose. By co-spotting your final product and a standard of the starting material (4-Amino-2-chloropyridine) on a TLC plate, you can quickly visualize any unreacted starting material. Confirmation should then be carried out using a more quantitative technique like HPLC.

II. Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the purity of this compound. However, various issues can arise during analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can indicate column overload. For pyridine derivatives, the basic nitrogen can interact with acidic silanol groups on the silica-based columns, leading to tailing.

Solutions:

  • Mobile Phase Modification:

    • Adjust pH: Lowering the mobile phase pH with an acidic modifier like trifluoroacetic acid (TFA) or formic acid can protonate the pyridine nitrogen, reducing its interaction with silanols.

    • Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active sites on the stationary phase.

  • Column Choice:

    • Consider using a column with a different stationary phase, such as a phenyl or PFP phase, which can offer alternative separation mechanisms.

    • End-capped columns are designed to minimize silanol interactions and can significantly improve peak shape for basic compounds.

  • Sample Concentration: If peak fronting is observed, dilute the sample and inject a smaller volume to avoid overloading the column.

Problem 2: Inconsistent Retention Times

Causality: Drifting retention times can be caused by a variety of factors including changes in mobile phase composition, temperature fluctuations, or column degradation.

Solutions:

Potential Cause Troubleshooting Step
Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Even small changes in solvent ratios can affect retention.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting your analysis, especially when using gradient elution.
Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Pump Issues Check for leaks in the pump and ensure a steady flow rate.

Experimental Protocol: General Purpose Reversed-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method provides a good starting point for separating the target compound from its less polar, mono-iodinated precursors and more polar starting material.

GC-MS Analysis Troubleshooting

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile byproducts in your synthesis.

Problem 1: Peak Tailing for Halogenated Compounds

Causality: Halogenated compounds can sometimes interact with active sites in the GC system, such as the injector liner or the column itself, leading to peak tailing. The use of halogenated solvents like dichloromethane for sample preparation can also lead to the formation of metal chlorides in the ion source, causing tailing.

Solutions:

  • Inert Flow Path: Use deactivated injector liners and inert columns to minimize interactions.

  • Solvent Choice: If possible, avoid halogenated solvents for sample dissolution.

  • Ion Source Cleaning: Regular cleaning of the MS ion source is crucial to prevent the buildup of contaminants that can cause peak tailing.

Problem 2: Co-elution of Isomers

Causality: Isomeric byproducts can have very similar boiling points and polarities, making them difficult to separate on a standard GC column.

Solutions:

  • Column Selection: Utilize a column with a different stationary phase to alter selectivity. A mid-polarity phase might provide better separation of isomers than a non-polar phase.

  • Temperature Program Optimization: A slower oven temperature ramp rate can improve the resolution of closely eluting peaks.

  • Selected Ion Monitoring (SIM): Even if isomers co-elute, they may have unique fragment ions in their mass spectra. By using SIM mode, you can selectively monitor these unique ions to quantify each isomer individually.

Experimental Protocol: General Purpose GC-MS Method

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

This method is suitable for the analysis of a wide range of potential byproducts.

NMR Spectroscopy for Structural Elucidation

NMR is an indispensable tool for the definitive structural identification of unknown byproducts.

Problem: Ambiguous Signal Assignment

Causality: In complex mixtures or with highly substituted pyridine rings, one-dimensional (1D) ¹H and ¹³C NMR spectra can be difficult to interpret due to overlapping signals.

Solution: 2D NMR Techniques

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons, allowing for unambiguous assignment of carbon signals based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds. It is crucial for identifying quaternary carbons and for piecing together the overall carbon skeleton of an unknown byproduct.

Data Interpretation:

The chemical shifts of the protons on the pyridine ring are highly informative. Protons alpha to the nitrogen are the most deshielded (downfield), while those beta to the nitrogen are the most shielded (upfield). Substituent effects will further influence these chemical shifts.

III. Visual

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Chloro-3,5-diiodopyridin-4-amine and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, substituted pyridines are a privileged scaffold due to their prevalence in bioactive molecules. This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-3,5-diiodopyridin-4-amine , a highly functionalized intermediate with significant potential in organic synthesis.[1]

This document moves beyond a simple data report. It offers a comparative analysis with structurally related, commercially available alternatives, providing researchers with the necessary spectroscopic context to accelerate their development programs. The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and practical insight.

The Subject Compound: this compound

The target molecule, this compound (CAS No. 1171919-00-8), is a crystalline solid with a molecular weight of 380.35 g/mol and the formula C₅H₃ClI₂N₂.[2] Its utility as a versatile building block stems from the unique arrangement of its substituents: an amine group, a chlorine atom, and two iodine atoms on the pyridine core.[1] This substitution pattern offers multiple reaction sites for further chemical modification, a highly desirable trait in the synthesis of compound libraries for drug screening.

Caption: Molecular Structure of this compound.

Part 1: In-Depth NMR Analysis of this compound

NMR spectroscopy is an indispensable tool for confirming the identity and purity of organic compounds. The following analysis is based on reported experimental data and established principles of substituent effects in heteroaromatic systems.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, only one proton is attached to the pyridine ring at the C-6 position.

A reported synthesis of this compound provides the following ¹H NMR data, acquired in dimethyl sulfoxide-d₆ (DMSO-d₆) at 400 MHz: δ 7.74 (d, J = 5.3 Hz, 1H), 6.53 (s, 2H) .[3] Note: The original source reports the second peak as a doublet with an integration of 3H, which is inconsistent with the structure. This is likely a typographical error. The peak at 6.53 ppm corresponds to the two protons of the amine (-NH₂) group, which typically appear as a broad singlet and whose chemical shift is highly dependent on solvent, concentration, and temperature.[4][5]

  • Signal at δ 7.74 ppm (C6-H): This downfield signal is assigned to the lone aromatic proton at the C-6 position. Its chemical shift is influenced by several factors:

    • Anisotropy: The aromatic ring current deshields the proton, shifting it downfield.

    • Inductive Effects: The adjacent ring nitrogen and the chlorine atom at C-2 are electronegative, withdrawing electron density and further deshielding this proton.

    • Mesomeric Effects: The amine group at C-4 is a strong electron-donating group, which increases electron density at the ortho (C-3, C-5) and para (C-6, relative to the nitrogen) positions, causing an upfield shift. However, the combined deshielding effects dominate for the C6-H.

  • Signal at δ 6.53 ppm (-NH₂): This signal is assigned to the protons of the 4-amine group. Amine proton signals are often broad due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus.[5] Their chemical shift can vary significantly; in DMSO, hydrogen bonding with the solvent typically shifts them downfield compared to a solvent like chloroform (CDCl₃).[4][6]

¹³C NMR Spectrum Analysis (Predicted)
  • C-2 (δ ≈ 150-155 ppm): This carbon is attached to the electronegative nitrogen and chlorine atoms, causing a significant downfield shift.

  • C-4 (δ ≈ 145-150 ppm): The C-4 carbon is bonded to the electron-donating amine group. While amines typically shield adjacent carbons, the direct attachment can lead to a downfield shift in pyridines.

  • C-6 (δ ≈ 135-140 ppm): This carbon is adjacent to the ring nitrogen, resulting in a downfield shift, though less pronounced than C-2.

  • C-3 & C-5 (δ ≈ 80-90 ppm): These carbons are bonded to iodine atoms. The "heavy atom effect" of iodine causes a strong upfield (shielding) shift, which is a characteristic feature for iodo-substituted carbons.[7] Therefore, C-3 and C-5 are expected to be the most upfield signals in the aromatic region.

The overall workflow for NMR analysis and structural confirmation is a self-validating system, integrating multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Interpretation cluster_3 Structure Validation prep Dissolve sample in DMSO-d6 with TMS acq_1h Acquire 1D ¹H Spectrum prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum (Proton Decoupled) analyze_1h Analyze ¹H: Chemical Shift, Integration, Multiplicity acq_1h->analyze_1h acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) analyze_13c Analyze ¹³C: Number of Signals, Chemical Shift acq_13c->analyze_13c correlate_2d Correlate Signals using 2D NMR acq_2d->correlate_2d assign Assign Signals to Specific Nuclei analyze_1h->assign analyze_13c->assign correlate_2d->assign compare Compare with Predicted Spectra & Analogs assign->compare confirm Confirm Final Structure and Purity compare->confirm

Caption: Workflow for NMR-based structural elucidation.

Part 2: Comparative Analysis with Alternative Pyridine Scaffolds

To fully appreciate the spectroscopic characteristics of this compound, it is instructive to compare its NMR data with simpler, related structures. This comparison highlights the incremental effects of each substituent on the chemical shifts.

CompoundStructure¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm, Estimated)Key Differentiating Features
This compound C₅H₃ClI₂N₂C6-H: ~7.74-NH₂: ~6.53C2: ~152, C4: ~148, C6: ~138, C3/C5: ~85Single aromatic proton; two highly shielded carbons (C-I bonds).
4-Amino-2-chloropyridine [9][10]C₅H₅ClN₂C6-H: ~7.8C5-H: ~6.5C3-H: ~6.4-NH₂: ~5.9C2: ~155, C4: ~153, C6: ~149, C3: ~108, C5: ~107Three distinct aromatic proton signals; absence of the large upfield shift from iodine.
3,5-Diiodopyridin-4-amine [11]C₅H₄I₂N₂C2/C6-H: ~8.0-NH₂: ~6.0C2/C6: ~150, C4: ~145, C3/C5: ~80Symmetrical structure with one signal for two equivalent aromatic protons.
4-Aminopyridine [12][13]C₅H₆N₂C2/C6-H: ~8.1C3/C5-H: ~6.6-NH₂: ~5.6C2/C6: ~150, C4: ~157, C3/C5: ~108Symmetrical structure with two sets of equivalent aromatic protons.

This comparative table demonstrates a clear trend:

  • Halogenation: Chlorine at C-2 deshields the adjacent C6-H proton. Iodine at C-3 and C-5 dramatically shields the attached carbons (heavy atom effect), a key diagnostic in the ¹³C spectrum.

  • Amine Group: The electron-donating -NH₂ group at C-4 generally causes an upfield shift for the ortho (C-3, C-5) and para (C-6) protons compared to unsubstituted pyridine.

Part 3: Experimental Protocols

To ensure reproducibility and accuracy, the following detailed methodology is provided for acquiring high-quality NMR data for substituted pyridines like this compound.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the analytical sample (e.g., this compound).

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is recommended for its high boiling point and ability to dissolve a wide range of polar compounds. For less polar analogs, CDCl₃ can be used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[7]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 12-15 ppm.

    • Acquire 16-64 scans, depending on the sample concentration.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full proton relaxation.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220-250 ppm.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Set the relaxation delay (d1) to 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

References

Introduction to 2-Chloro-3,5-diiodopyridin-4-amine: The Analytical Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-Chloro-3,5-diiodopyridin-4-amine

This guide provides a detailed exploration of the mass spectrometric analysis of this compound, a critical building block in pharmaceutical and materials science research.[1] As researchers increasingly rely on complex substituted pyridines, robust and precise analytical methodologies are paramount for structural verification, purity assessment, and metabolic profiling.[2] This document offers a comparative analysis of mass spectrometry against other key analytical techniques, providing the experimental data and theoretical grounding necessary for scientists to make informed decisions in their analytical workflows.

This compound (C₅H₃ClI₂N₂) is a heavily substituted heterocyclic compound with a molecular weight of 380.35 g/mol .[1][3] Its structure, featuring a pyridine core with an amine group and three different halogen substituents (one chlorine, two iodine atoms), presents a unique analytical challenge. The presence of multiple halogens significantly influences its chemical properties and, consequently, the approach required for its characterization.[2] Accurate identification and quantification are crucial, as isomeric impurities from synthesis, such as incompletely halogenated precursors like 2-chloro-3-iodopyridin-4-amine, can impact downstream applications.[4][5]

This guide focuses on mass spectrometry (MS) as the primary analytical tool due to its unparalleled sensitivity and specificity. We will compare its performance and the nature of the data it provides against Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, offering a holistic view of the available analytical arsenal.

Mass Spectrometry: A Deep Dive

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions.[6] For a molecule like this compound, MS provides a distinctive fingerprint based on its isotopic pattern and fragmentation behavior.

Predicted Isotopic Pattern and Molecular Ion

The most informative feature in the mass spectrum of a halogenated compound is its isotopic signature.[7]

  • Iodine (I) is monoisotopic (¹²⁷I), simplifying the spectrum.

  • Chlorine (Cl) has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[7]

Therefore, the molecular ion (M⁺) of this compound will appear as a pair of peaks separated by 2 m/z units:

  • [M]⁺ peak: Corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺ peak: Corresponding to the molecule containing ³⁷Cl.

The relative intensity of the [M+2]⁺ peak will be approximately one-third that of the [M]⁺ peak, a hallmark signature for a compound containing a single chlorine atom.[7]

Expected Fragmentation Pathways

Upon ionization, particularly with a hard ionization technique like Electron Ionization (EI), the molecular ion will undergo fragmentation. Understanding these pathways is key to structural confirmation. Common fragmentation mechanisms for halogen-containing organic compounds involve the loss of halogen atoms or side chains.[8]

Plausible Fragmentation Steps:

  • Loss of Iodine: The C-I bond is weaker than the C-Cl bond, making the loss of an iodine radical (•I, 127 Da) a highly probable initial fragmentation event.

  • Loss of Chlorine: Subsequent or alternative fragmentation could involve the loss of a chlorine radical (•Cl, 35/37 Da).

  • Pyridine Ring Fission: At higher energies, the pyridine ring itself can cleave, although this often results in a more complex array of lower-mass fragments.[9]

  • Loss of HCN: A characteristic fragmentation of pyridine and its derivatives is the elimination of a neutral hydrogen cyanide molecule (27 Da).

These fragmentation patterns provide a structural fingerprint that can be used to distinguish this compound from its isomers and precursors.

Experimental Protocol: LC-MS Analysis

For routine analysis in drug development and quality control, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, offering a combination of separation and sensitive detection.

Objective: To confirm the identity and assess the purity of a this compound sample.

Materials:

  • This compound sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • HPLC vials

Protocol Steps:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in ACN. The choice of ACN is due to its compatibility with reverse-phase chromatography and its ability to dissolve a wide range of organic compounds.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of ACN and water. This concentration is typically well within the linear dynamic range of modern mass spectrometers.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). C18 columns are excellent for retaining and separating non-polar to moderately polar compounds like substituted pyridines.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid helps to protonate the analyte, improving ionization efficiency in positive ion mode.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. This gradient effectively elutes the compound while separating it from more polar or non-polar impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.

    • Polarity: Positive Ion Mode. The amine group and pyridine nitrogen are basic and readily accept a proton to form a positive ion ([M+H]⁺).

    • Scan Range: m/z 100-500. This range comfortably covers the molecular weight of the analyte (380.35 Da) and its expected fragments.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Data Acquisition:

      • Full Scan (MS1): To detect the protonated molecular ion ([M+H]⁺) at m/z 381.8 and 383.8 and confirm the 3:1 isotopic pattern for chlorine.

      • Tandem MS (MS/MS): Isolate the m/z 381.8 precursor ion and fragment it using collision-induced dissociation (CID) to confirm the fragmentation pattern (e.g., loss of iodine). This provides definitive structural confirmation.

Comparative Analysis with Alternative Techniques

While MS is exceptionally powerful, a comprehensive characterization often relies on orthogonal techniques that provide complementary information. Here, we compare MS with NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be essential for initial structure verification.

  • ¹H NMR: Due to the substitution pattern, only one proton remains on the pyridine ring. This would appear as a singlet in the aromatic region of the spectrum. The protons on the amine group may appear as a broad singlet, and its chemical shift could be solvent-dependent.

  • ¹³C NMR: Would show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be heavily influenced by the attached electronegative halogen atoms.

Strengths vs. MS:

  • Provides unambiguous information about the covalent bonding framework and connectivity of the molecule.

  • It is a non-destructive technique.

  • Excellent for quantifying isomeric purity if distinct signals are present.

Weaknesses vs. MS:

  • Significantly lower sensitivity (requires mg to µg of sample, versus pg to fg for MS).

  • Less amenable to coupling with high-throughput separation techniques.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule in its solid state.

Methodology: This technique requires growing a single, high-quality crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which atomic positions can be determined with high precision.

Strengths vs. MS:

  • Provides the absolute, unambiguous molecular structure, including bond lengths and angles.

  • Can reveal intermolecular interactions in the crystal lattice.

Weaknesses vs. MS:

  • Requires a suitable single crystal, which can be difficult and time-consuming to grow.

  • Not a high-throughput technique and provides no information about the sample's behavior in solution.

  • Cannot be used for purity analysis of a bulk sample, only for the structure of the crystallized molecule.

Data Presentation and Workflow Visualization

Comparative Performance Metrics
FeatureMass Spectrometry (LC-MS)NMR SpectroscopyX-ray Crystallography
Primary Information Molecular Weight, Elemental Composition (Isotopes), Structure (Fragments)Atomic Connectivity, 3D Structure in SolutionAbsolute 3D Structure in Solid State
Sensitivity Very High (picogram to femtogram)Low (milligram to microgram)N/A (requires a single crystal)
Sample Requirement LowHighHigh (for crystal growth)
Throughput High (minutes per sample)Moderate (minutes to hours per sample)Very Low (days to weeks)
Destructive? YesNoNo (crystal is preserved)
Coupling to Separation Yes (LC, GC)Yes (LC-NMR, but less common)No
Impurity Analysis ExcellentGood (for major impurities)No
Analytical Workflows

The following diagrams illustrate the typical workflow for LC-MS analysis and a decision-making framework for selecting the appropriate analytical technique.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep 1. Prepare Stock (1 mg/mL in ACN) Dilute 2. Dilute to Working Conc. (1 µg/mL in 50:50 ACN:H₂O) Prep->Dilute LC 3. LC Separation (C18 Reverse Phase) Dilute->LC MS 4. MS Detection (ESI+, Full Scan & MS/MS) LC->MS Process 5. Analyze Spectra (Check [M+H]⁺, Isotopes, Fragments) MS->Process Report 6. Generate Report (Identity, Purity) Process->Report

Caption: Standard workflow for LC-MS analysis of this compound.

Analytical_Decision_Tree Start Analytical Goal? Goal1 Need MW & Purity? (High Throughput) Start->Goal1 Goal2 Need Atomic Connectivity? (Isomer Differentiation) Start->Goal2 Goal3 Need Absolute Structure? (Definitive Proof) Start->Goal3 Tool1 Use Mass Spectrometry Goal1->Tool1 Tool2 Use NMR Spectroscopy Goal2->Tool2 Tool3 Use X-ray Crystallography Goal3->Tool3

Caption: Decision tree for selecting an analytical technique.

Conclusion and Recommendations

For the comprehensive characterization of this compound, a multi-faceted analytical approach is recommended.

  • Mass Spectrometry should be the primary tool for routine identity confirmation, purity analysis, and high-throughput screening due to its exceptional sensitivity and speed. The characteristic isotopic pattern and predictable fragmentation make it highly specific.

  • NMR Spectroscopy is indispensable for the initial structural verification of a newly synthesized batch, providing unambiguous proof of atomic connectivity and serving as an orthogonal check for isomeric purity.

  • X-ray Crystallography should be employed when an absolute, definitive structural proof is required, for instance, for a patent filing, a publication, or to resolve any structural ambiguities that cannot be settled by MS and NMR alone.

By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and integrity of their work, ultimately accelerating the pace of research and development.

References

A Senior Application Scientist's Guide to the Regioselective Reactivity of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

For researchers at the forefront of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine ring is a privileged structure, but its polysubstituted derivatives present both immense opportunity and significant synthetic challenges. 2-Chloro-3,5-diiodopyridin-4-amine has emerged as a particularly valuable and versatile building block, finding use as an intermediate in the synthesis of kinase inhibitors, neurological drugs, and advanced organic materials.[1][2][3] Its utility stems from the differential reactivity of its three halogen substituents, which allows for sequential, site-selective cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of this compound with structurally related compounds. We will dissect the electronic and steric factors that govern its behavior in palladium-catalyzed cross-coupling reactions, providing field-proven insights and supporting data to empower researchers in the rational design of complex synthetic routes.

Foundational Principles: Decoding Reactivity in Polysubstituted Pyridines

Understanding the regiochemical outcomes of cross-coupling reactions on a molecule like this compound requires a firm grasp of three core principles: the intrinsic electronic nature of the pyridine ring, the influence of its substituents, and the inherent reactivity of the carbon-halogen bonds.

Electronic Landscape of the Pyridine Ring

The pyridine ring is inherently π-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density, making the α-positions (C2, C6) and the γ-position (C4) the most electron-deficient and, consequently, the most susceptible to oxidative addition by a palladium catalyst—often the rate-determining step in cross-coupling cycles.[4][5] Conversely, the C3 and C5 positions are less reactive.[6]

The Push-Pull Effect of Substituents

The substituents on this compound create a complex electronic interplay.[1]

  • Electron-Donating Group (EDG): The 4-amino group is a powerful electron-donating group through resonance, which increases the electron density of the ring system.

  • Electron-Withdrawing Groups (EWG): The chlorine and iodine atoms are electron-withdrawing by induction.[7]

This "push-pull" configuration modulates the reactivity of each position. While the amino group enriches the ring overall, the inductive pull of the halogens maintains significant electrophilicity at the sites of substitution, priming them for catalysis.

The Halogen Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen (C-X) bonds is inversely correlated with their bond dissociation energy (BDE). This establishes a clear and predictable hierarchy of reactivity.[8]

I > Br > Cl > F

The C-I bond is the weakest, making it the most susceptible to oxidative addition. This is the single most important factor in determining the initial site of reaction on a polyhalogenated substrate bearing different halogens.[8][9] For this compound, this principle dictates that the two iodo groups will react preferentially over the chloro group.

Logical Framework for Predicting Reactivity

The interplay of these factors dictates the most probable sites of reaction. The choice of catalyst, ligand, and reaction conditions can further modulate this intrinsic reactivity.[4]

cluster_factors Governing Factors cluster_outcome Reaction Outcome A Electronic Effects (π-deficient ring, EDG/EWG) D Site of Oxidative Addition (Regioselectivity) A->D Influences Electrophilicity B Steric Hindrance (Access to C-X bond) B->D Modulates Accessibility C Halogen Identity (C-X Bond Dissociation Energy) C->D Determines Initial Reactivity (I > Cl) A Pd(0)Ln B Ar-Pd(II)(L)n-X A->B Oxidative Addition (+ Ar-X) C Ar-Pd(II)(L)n-Nu B->C Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) or Alkyne Coordination (Sonogashira) (+ Nu-M / R-NH2 / R-C≡CH) C->A Reductive Elimination (- Ar-Nu) D Ar-Nu C->D A 1. Reagent Setup (Substrate, Catalyst, Base in Schlenk Flask) B 2. Inert Atmosphere (Evacuate & backfill with Argon) A->B C 3. Solvent Addition (Degassed) B->C D 4. Reaction (Stirring at defined Temperature) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Reaction Incomplete F 6. Quench & Workup (Cooling, Extraction, Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

A Comparative Crystallographic Analysis of 2-Chloro-3,5-diiodopyridin-4-amine: Unraveling the Interplay of Halogen and Hydrogen Bonding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise architecture of molecular solids dictates their physical and chemical properties. Halogenated pyridines, in particular, are foundational scaffolds in drug discovery and the design of functional materials.[1] Their utility stems from the nuanced interplay of hydrogen bonding and the increasingly appreciated halogen bond—a directional, non-covalent interaction involving a halogen atom. This guide provides an in-depth, comparative analysis of the crystal structure of 2-Chloro-3,5-diiodopyridin-4-amine, contextualizing its structural features against those of related halogenated pyridine derivatives.

The strategic placement of chloro and iodo substituents, alongside an amino group, on the pyridine ring makes this compound a compelling subject for crystallographic study.[2][3] The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen), as well as potential halogen bond donors (iodine) and acceptors (chlorine, nitrogen), suggests a rich and complex supramolecular assembly. Understanding this assembly is paramount for predicting and tuning the solid-state properties of derived compounds.

Experimental Protocol: From Synthesis to Structure Solution

The successful crystallographic analysis of this compound hinges on the growth of high-quality single crystals. The following protocol outlines a robust methodology, from synthesis to data refinement, designed to yield a self-validating and reproducible structural model.

Synthesis of this compound

The synthesis of the title compound can be achieved via a regioselective halogenation of a suitable pyridine precursor.[1] A common strategy involves the iodination of 2-chloropyridin-4-amine.

Step-by-Step Synthesis:

  • Dissolution: Dissolve 2-chloropyridin-4-amine in a suitable solvent, such as glacial acetic acid.

  • Iodination: Add N-iodosuccinimide (NIS) in stoichiometric amounts for di-iodination. The reaction is typically performed at a slightly elevated temperature to ensure completion.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Neutralize the mixture with a base, such as sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystal Growth

High-quality single crystals are paramount for X-ray diffraction analysis. The slow evaporation technique is often effective for compounds of this nature.

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane).

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them for analysis.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K to minimize thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the amine group are located from the difference Fourier map and refined isotropically.

Visualizing the Crystallographic Workflow

The process from a powdered sample to a refined crystal structure is a multi-step workflow that requires careful execution and analysis at each stage.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of This compound purification Column Chromatography synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection (Diffractometer) evaporation->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model (.cif file) interactions cluster_mol1 Molecule A cluster_mol2 Molecule B node_N1 N(1) node_C2_Cl C(2)-Cl node_C3_I C(3)-I node_C4_NH2 C(4)-NH2 node_C5_I C(5)-I node_N1_B N(1) node_C4_NH2->node_N1_B N-H···N (Hydrogen Bond) node_C2_Cl_B C(2)-Cl node_C5_I->node_C2_Cl_B I···Cl (Halogen Bond)

References

A Comparative Analysis of Synthetic Strategies for 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,5-diiodopyridin-4-amine is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science.[1] Its utility as a key intermediate in the development of novel kinase inhibitors and other biologically active molecules has driven the need for efficient and scalable synthetic routes.[2] The strategic placement of chloro, iodo, and amino substituents on the pyridine ring offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs.[1]

This guide provides a comparative study of two primary synthetic routes to this compound, starting from the common precursor, 2-chloro-4-aminopyridine. We will delve into a stepwise iodination approach that offers greater control over the reaction intermediates, and a more direct one-pot di-iodination method. The discussion will encompass detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and an exploration of the underlying reaction mechanisms.

The Precursor: Synthesis of 2-Chloro-4-aminopyridine

A reliable supply of the starting material, 2-chloro-4-aminopyridine, is crucial for the successful synthesis of the target molecule. While several methods for its preparation exist, a common and effective laboratory-scale synthesis begins with 2-chloropyridine.[3][4] This process involves an oxidation-nitration-reduction sequence.

Initially, 2-chloropyridine is oxidized to 2-chloropyridine-N-oxide. This N-oxide is then nitrated to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide. The final step involves the reduction of the nitro group to an amine, affording 2-chloro-4-aminopyridine. A patented method outlines a high-yield reduction using iron powder in glacial acetic acid.[3][4]

Route 1: The Stepwise Iodination Approach

This route involves the sequential introduction of the two iodine atoms onto the pyridine ring, offering the potential for isolation and purification of the mono-iodinated intermediate. This method provides greater control over the regioselectivity of the second iodination.

Step 1: Mono-iodination of 2-Chloro-4-aminopyridine

The first step in this route is the electrophilic iodination of 2-chloro-4-aminopyridine. The strongly activating amino group directs the incoming electrophile to the ortho positions (C3 and C5). The reaction typically yields a mixture of 2-chloro-3-iodo-4-aminopyridine and 2-chloro-5-iodo-4-aminopyridine, along with a smaller amount of the di-iodinated product.[5]

Stepwise Iodination - Step 1 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine Mixture of mono-iodinated products Mixture of mono-iodinated products 2-Chloro-4-aminopyridine->Mixture of mono-iodinated products ICl, Acetic Acid, 70°C Stepwise Iodination - Step 2 Mono-iodinated intermediate Mono-iodinated intermediate This compound This compound Mono-iodinated intermediate->this compound ICl, Acetic Acid, 70°C One-Pot Di-iodination 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine This compound This compound 2-Chloro-4-aminopyridine->this compound Excess ICl, Acetic Acid, 70°C

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2] Ensuring the purity, potency, and quality of this compound is paramount, necessitating robust and reliable analytical methods. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound, detailing the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will explore the causality behind experimental choices, present detailed validation protocols, and offer comparative data to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Part 1: The Imperative of Method Validation

In the landscape of pharmaceutical development and quality control, an analytical method is only as valuable as its proven reliability. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[5][6] The objective is to demonstrate suitability, consistency, and accuracy, thereby ensuring that the data generated is trustworthy.[5][6]

The validation parameters discussed in this guide are grounded in the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[3][7] These core parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes Repeatability (intra-assay precision) and Intermediate Precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Part 2: Comparative HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the analysis of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and reproducibility.[10] We will compare two common approaches for the analysis of this compound: a traditional isocratic method and a modern, rapid gradient method.

ParameterMethod A: Isocratic RP-HPLCMethod B: Rapid Gradient RP-HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 50 mm, 2.7 µm
Mobile Phase 60:40 Acetonitrile:Water (Isocratic)A: Water, B: Acetonitrile (Gradient)
Gradient N/A5% B to 95% B in 3 minutes
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 10 minutes5 minutes
Primary Advantage Simplicity, lower pressureSpeed, higher throughput

Part 3: Head-to-Head Validation Protocols & Comparative Data

This section details the experimental protocols for validating both Method A and Method B. The following diagram illustrates the overall workflow for the validation process.

G cluster_prep Preparation cluster_validation Validation Tests (ICH Q2) cluster_analysis Analysis & Reporting prep_std Prepare Standard & Sample Solutions spec Specificity prep_std->spec lin Linearity & Range prep_std->lin acc Accuracy prep_std->acc prec Precision prep_std->prec prep_placebo Prepare Placebo (Matrix Blank) prep_placebo->spec data_analysis Data Analysis & Statistical Evaluation spec->data_analysis lin->data_analysis acc->data_analysis prec->data_analysis rob Robustness rob->data_analysis report Generate Validation Report data_analysis->report

Caption: Overall workflow for analytical method validation.

Specificity

Objective: To demonstrate that the analytical method can unequivocally identify and quantify this compound without interference from potential impurities or matrix components.

Experimental Protocol:

  • Prepare a diluent blank, a placebo solution (containing all excipients except the API), a standard solution of this compound, and a sample solution.

  • Inject each solution into the HPLC system.

  • For forced degradation, expose the API to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions.

  • Analyze the stressed samples.

  • Assess the chromatograms for any co-eluting peaks at the retention time of the main analyte peak. The peak purity should be evaluated using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.

  • The analyte peak must be spectrally pure and separated from all degradation products (peak resolution > 2.0).

Comparative Data Summary:

ResultMethod A: IsocraticMethod B: Rapid Gradient
Interference from Placebo None ObservedNone Observed
Resolution from Degradants Adequate (R > 2.1 for all peaks)Excellent (R > 2.5 for all peaks)
Peak Purity Index > 0.999> 0.999

Analysis: Both methods demonstrated excellent specificity. The gradient method (Method B) provided superior resolution between the main peak and the degradation products formed during forced degradation studies, a key advantage for a stability-indicating method.[11]

Linearity and Range

Objective: To establish a linear relationship between the concentration of this compound and the analytical signal over a defined range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.[12]

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.[9]

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

Comparative Data Summary:

ParameterMethod A: IsocraticMethod B: Rapid Gradient
Validated Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (R²) 0.99950.9998
Regression Equation y = 25431x + 1250y = 31567x + 890

Analysis: Both methods exhibited excellent linearity within the specified range, as indicated by the high correlation coefficients.

Accuracy

Objective: To determine the closeness of the measured value to the true value, assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for replicates at each level should be ≤ 2.0%.

Comparative Data Summary:

Spiked LevelMethod A: Isocratic (% Recovery ± RSD)Method B: Rapid Gradient (% Recovery ± RSD)
80% 99.5% ± 0.8%100.2% ± 0.6%
100% 100.3% ± 0.5%100.5% ± 0.4%
120% 101.1% ± 0.7%100.8% ± 0.5%
Overall Mean Recovery 100.3%100.5%

Analysis: Both methods demonstrated high accuracy, with all recovery values falling well within the acceptance criteria, indicating minimal systematic error.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Comparative Data Summary:

ParameterMethod A: Isocratic (% RSD)Method B: Rapid Gradient (% RSD)
Repeatability (n=6) 0.9%0.7%
Intermediate Precision (n=12) 1.3%1.1%

Analysis: Both methods are highly precise. The slightly lower RSD values for Method B may be attributed to the shorter run time, which can reduce the impact of temporal instrumental drift.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate variations in its parameters.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).

  • Vary each parameter within a small, realistic range (e.g., flow rate ± 0.1 mL/min, organic phase ± 2%).

  • Analyze a standard solution under each modified condition.

  • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the final quantified result.

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits.

  • The change in the quantified result should not be significant (e.g., < 2% difference).

Comparative Data Summary:

Varied ParameterMethod A: Isocratic (Impact)Method B: Rapid Gradient (Impact)
Flow Rate (±10%) Minor shift in retention timeMinor shift in retention time
Mobile Phase Organic (±2%) Significant shift in retention timeMinor shift in retention time
Column Temperature (±5°C) Minor shift in retention timeNegligible impact

Analysis: The isocratic method (Method A) was more sensitive to changes in the mobile phase composition, a typical characteristic of isocratic separations. The gradient method (Method B) demonstrated superior robustness, showing less variability when method parameters were deliberately altered. This suggests Method B would be more reliable for routine use across different laboratories and instruments.

Part 4: Discussion and Recommendations

The validation data clearly demonstrates that both the isocratic and rapid gradient HPLC methods are suitable for their intended purpose of quantifying this compound. The choice between them depends on the specific application and laboratory priorities.

G start Start: Need to Analyze This compound q1 Is high throughput a priority? start->q1 method_b Recommend: Method B (Rapid Gradient) Advantages: - 5 min run time - Higher resolution - More robust q1->method_b Yes q2 Is the method for a QC lab with limited access to advanced HPLC systems? q1->q2 No end_b Implement Method B method_b->end_b q2->method_b No method_a Recommend: Method A (Isocratic) Advantages: - Simpler mobile phase - Lower backpressure - Suitable for older HPLC systems q2->method_a Yes end_a Implement Method A method_a->end_a

Caption: Decision tree for selecting the appropriate HPLC method.

  • Method A (Isocratic RP-HPLC): This method is simple, reliable, and uses a straightforward isocratic mobile phase. It is perfectly adequate for routine quality control where throughput is not the primary concern. Its lower operating pressure makes it compatible with a wider range of older HPLC instruments.

  • Method B (Rapid Gradient RP-HPLC): This method offers significant advantages in speed, doubling the sample throughput compared to Method A. Its superior resolving power and enhanced robustness make it the preferred choice for demanding applications, such as stability testing, impurity profiling, and high-throughput screening environments. While it requires a more modern HPLC system capable of handling higher pressures and rapid gradients, the investment often pays dividends in efficiency and data quality.

Part 5: Conclusion

The validation of analytical methods is a critical, non-negotiable step in the drug development process. This guide has demonstrated that for this compound, both a standard isocratic and a rapid gradient HPLC method can be fully validated to meet the stringent requirements of the ICH guidelines. The rapid gradient method, however, emerges as the superior option for modern laboratories, offering enhanced speed, resolution, and robustness, which are critical attributes for accelerating development timelines and ensuring the highest data integrity.

References

A Senior Application Scientist's Guide to Regioselective Synthesis: 2-Chloro-3,5-diiodopyridin-4-amine versus Dihalogenated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyridines

Substituted pyridine scaffolds are foundational in modern drug discovery, agrochemicals, and materials science.[1][2] Their utility stems from their ability to engage in a wide array of chemical transformations, with palladium-catalyzed cross-coupling reactions being the most prominent tool for their elaboration.[3][4] Polyhalogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction sites for the sequential and controlled introduction of diverse functionalities.

However, the presence of multiple, electronically similar halogen substituents presents a formidable challenge in achieving site-selective functionalization.[5] This guide provides an in-depth comparison of 2-Chloro-3,5-diiodopyridin-4-amine, a uniquely substituted pyridine, with other common dihalogenated pyridines. We will explore the fundamental principles governing their reactivity and demonstrate how the specific arrangement of halogens in this compound provides a distinct synthetic advantage for constructing complex molecular architectures.

Pillar 1: Understanding the Hierarchy of Reactivity in Cross-Coupling

The regiochemical outcome of a palladium-catalyzed cross-coupling reaction on a polyhalogenated heterocycle is not arbitrary. It is governed by a well-defined hierarchy of reactivity influenced by the carbon-halogen bond strength and the electronic environment of the pyridine ring.

The Carbon-Halogen Bond Dissociation Energy (BDE): The first and typically rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[6] The ease with which this occurs is inversely related to the C-X BDE. The established reactivity order is:

C-I < C-Br < C-OTf < C-Cl

This intrinsic reactivity difference is the primary tool for achieving chemoselectivity. In a molecule containing both an iodine and a chlorine atom, the palladium catalyst will preferentially react at the more labile C-I bond.

Electronic Effects of the Pyridine Ring: The pyridine nitrogen atom profoundly influences the ring's electronic distribution, rendering the α- (C2, C6) and γ- (C4) positions more electron-deficient.[5] This generally makes halides at these positions more susceptible to oxidative addition compared to those at the β- (C3, C5) positions.[3][7] However, this "rule" can be modulated or even overridden by the choice of catalyst, ligand, and the presence of other substituents on the ring.[8]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex (L2)Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (L2)Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination regenerate Pd(0)L2 arx Ar-X arx->oa_complex boronic Ar'-B(OR)2 boronic->trans_complex base Base base->trans_complex

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Pillar 2: Comparative Analysis in Synthesis

The true value of a building block is demonstrated by its performance in synthesis. Here, we compare this compound against common dihalogenated pyridines, highlighting the critical differences in regioselectivity and synthetic utility.

The Subject Compound: this compound

This molecule is a highly valuable intermediate due to its predictable, hierarchical reactivity. It contains three potential coupling sites: a C2-Cl bond and two C-I bonds at the C3 and C5 positions.

  • Primary Reaction Sites: The two C-I bonds are significantly more reactive than the C-Cl bond. This allows for selective double functionalization at the C3 and C5 positions while leaving the C2-Cl bond intact for subsequent transformations.

  • Secondary Reaction Site: The C2-Cl bond can be functionalized under more forcing conditions after the C-I sites have reacted.

  • Influence of the Amino Group: The C4-amine group is a powerful electron-donating group, which can influence the reactivity of the adjacent C3 and C5 positions. However, the dominant factor remains the inherent lability of the C-I bond.

This built-in reactivity differential enables a robust and logical approach to the synthesis of complex, tetra-substituted pyridines.

Alternative Dihalogenated Pyridines
SubstrateCommon ReactionRegioselectivity ChallengeSynthetic Implications
2,4-Dichloropyridine Suzuki, Buchwald-Hartwig[9]High. Both are C-Cl bonds. The C2 position is generally more reactive due to proximity to nitrogen, but selectivity can be poor.Requires careful ligand and condition screening to control C2 vs. C4 functionalization. Achieving mono-substitution can be difficult, often leading to mixtures.
2,5-Dibromopyridine Suzuki, SonogashiraModerate. The C2 position is electronically favored and typically reacts first.[3]Generally provides good selectivity for mono-functionalization at C2. Accessing the C5-substituted isomer first is challenging.
2,6-Dichloropyridine SuzukiLow. The C2 and C6 positions are electronically and sterically equivalent.Mono-functionalization is often statistical, leading to product mixtures and diarylated byproducts, complicating purification.
3,5-Dibromopyridine Suzuki, Buchwald-HartwigLow. The C3 and C5 positions are equivalent.Similar to 2,6-dichloropyridine, achieving selective mono-substitution is difficult without a directing group.
Data Presentation: Regioselective Suzuki-Miyaura Coupling

The following table summarizes typical outcomes for the mono-arylation of various dihalogenated pyridines, illustrating the superior predictability of mixed halogen systems.

Pyridine SubstrateCoupling PartnerCatalyst / LigandMajor ProductApprox. YieldReference
2-Chloro-4-iodopyridine Phenylboronic acidPd(PPh₃)₄2-Chloro-4-phenylpyridineHighBased on C-I > C-Cl reactivity[10]
2,4-Dichloropyridine Arylboronic acidPd(OAc)₂ / PPh₃Mixture of 2-aryl-4-chloro and 4-aryl-2-chloroVariable[3]
2,4-Dichloropyridine Arylboronic acidPd(OAc)₂ / IPr-HCl*4-Aryl-2-chloropyridine (C4 selective)GoodLigand-controlled selectivity
2,5-Dibromopyridine Arylboronic acidPd(OAc)₂ / NHC Ligand2-Aryl-5-bromopyridine (C2 selective)Good[3]

*IPr-HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Pillar 3: Field-Proven Insights & Experimental Protocol

The theoretical advantages of this compound are realized through its practical application. Its structure allows for a planned, multi-step synthetic sequence that is difficult to achieve with symmetrically halogenated pyridines.

Workflow: Sequential Functionalization

The inherent reactivity difference between the C-I and C-Cl bonds provides a clear and robust synthetic strategy.

Sequential_Coupling start This compound step1 Suzuki or Sonogashira (Mild Conditions) start->step1 intermediate 2-Chloro-3-R¹-5-R²-pyridin-4-amine (C-I sites functionalized) step1->intermediate step2 Buchwald-Hartwig or Suzuki (Forcing Conditions) intermediate->step2 final Tetra-substituted Pyridine (C-Cl site functionalized) step2->final

Caption: Logical workflow for sequential cross-coupling reactions.

Representative Experimental Protocol: Regioselective Sonogashira Coupling

This protocol details the selective coupling at the C-I positions of this compound, leaving the C-Cl bond intact. The Sonogashira reaction is chosen for its wide utility in introducing alkynyl moieties.[11][12]

Objective: To synthesize 2-Chloro-3,5-bis(phenylethynyl)pyridin-4-amine.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (2.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide [CuI] (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (e.g., 3.80 g, 10 mmol).

  • Reagent Addition: Add PdCl₂(PPh₃)₂ (351 mg, 0.5 mmol) and CuI (190 mg, 1.0 mmol).

  • System Purge: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the degradation of the catalyst and homocoupling of the alkyne.

  • Solvent and Amine Base: Add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30 mmol) via syringe. The amine acts as both the base to deprotonate the terminal alkyne and as a solvent.

  • Alkyne Addition: Add phenylacetylene (2.4 mL, 22 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and copper salts. Wash the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Chloro-3,5-bis(phenylethynyl)pyridin-4-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The persistence of the C-Cl bond can be confirmed by the isotopic pattern in the mass spectrum.

Conclusion

While various dihalogenated pyridines are valuable synthetic intermediates, they often present significant challenges in achieving regiocontrol, requiring extensive optimization of ligands and reaction conditions. In contrast, This compound offers a superior, rationally designed platform for the construction of complex, multi-substituted pyridines. Its inherent and predictable reactivity hierarchy—where the two C-I bonds can be selectively functionalized in the presence of the more robust C-Cl bond—streamlines synthetic planning, minimizes the formation of isomeric byproducts, and provides a reliable pathway to novel chemical entities. For researchers in drug development and advanced materials, this building block represents a powerful tool for accelerating discovery programs.

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-3,5-diiodopyridin-4-amine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise synthesis and characterization of heterocyclic compounds are of paramount importance. 2-Chloro-3,5-diiodopyridin-4-amine is a key building block whose utility in the synthesis of kinase inhibitors for cancer therapy and novel organic materials is well-documented.[1] Its synthetic pathway, often starting from simpler substituted pyridines, necessitates rigorous analytical monitoring to ensure reaction completion and purity of the final product. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, offering field-proven insights and experimental data to aid researchers in their synthetic endeavors.

The progressive halogenation of the pyridine ring introduces significant changes in the electronic environment and steric hindrance, which are directly observable through various spectroscopic techniques. Understanding these shifts is not merely an academic exercise; it is a critical tool for real-time reaction monitoring, quality control, and structural verification.

The Synthetic Journey: From Precursor to Product

The synthesis of this compound typically begins with 2-chloropyridin-4-amine. The subsequent steps involve electrophilic iodination of the pyridine ring. The positions ortho and para to the activating amino group are targeted. Given the presence of the chloro group at position 2, the iodination proceeds sequentially at positions 3 and 5. This multi-step synthesis underscores the need for careful spectroscopic analysis to distinguish the starting material from the mono-iodinated intermediate and the final di-iodinated product.[2][3]

The general synthetic workflow can be visualized as follows:

G cluster_0 Synthetic Pathway Precursor_1 2-chloropyridin-4-amine Precursor_2 2-chloro-3-iodopyridin-4-amine Precursor_1->Precursor_2 Iodination Step 1 (e.g., ICl, AcOH) Product This compound Precursor_2->Product Iodination Step 2 (e.g., ICl, AcOH)

Caption: Synthetic route from 2-chloropyridin-4-amine to this compound.

Comparative Spectroscopic Analysis

The progressive introduction of bulky, electron-withdrawing iodine atoms onto the pyridine ring induces predictable and discernible changes in the spectroscopic signatures of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for tracking the synthesis. The changes in the proton (¹H) and carbon-¹³ (¹³C) chemical environments provide a clear map of the reaction's progress.

¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is particularly informative.

  • 2-chloropyridin-4-amine (Precursor 1): This starting material exhibits a relatively simple spectrum with three distinct aromatic protons.

  • 2-chloro-3-iodopyridin-4-amine (Precursor 2): The introduction of the first iodine atom at the 3-position removes one proton from the ring. The remaining two protons will show a characteristic coupling pattern. For instance, a reported ¹H NMR spectrum in DMSO-d₆ shows a doublet at δ 7.74 (d, J= 5.3 Hz, 1H) and another at δ 6.53 (d, J= 5.3 Hz, 1H), corresponding to the protons at the 5 and 6 positions.[4] The downfield shift is a result of the deshielding effect of the adjacent iodine atom.

  • This compound (Final Product): With the addition of the second iodine atom at the 5-position, only one aromatic proton remains (at the 6-position). This simplifies the spectrum significantly, showing a single singlet, making it easily distinguishable from its precursors.

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atoms directly bonded to the halogens.

  • 2-chloropyridin-4-amine: Shows five distinct carbon signals.

  • 2-chloro-3-iodopyridin-4-amine: The carbon atom bonded to the new iodine (C3) will experience a significant upfield shift due to the heavy atom effect, a key indicator of successful iodination.

  • This compound: The appearance of a second carbon signal shifted upfield (C5) and the overall reduction in the number of signals in the proton-coupled spectrum confirm the di-iodination.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups and observing changes in bond vibrations.

  • N-H Stretch: All three compounds will show characteristic N-H stretching vibrations from the amine group, typically in the range of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretch: The intensity of the aromatic C-H stretching bands (around 3000-3100 cm⁻¹) will decrease as protons are replaced by iodine atoms.

  • C-I Stretch: The most significant change will be the appearance of carbon-iodine (C-I) stretching vibrations in the far-IR region (typically 500-600 cm⁻¹) for the iodinated products.

  • Aromatic Ring Vibrations: The substitution pattern on the pyridine ring influences the fingerprint region (below 1600 cm⁻¹). The di-iodinated product will have a distinct pattern compared to the mono-iodinated and non-iodinated precursors.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds, which is a definitive way to track the addition of iodine atoms.

  • 2-chloropyridin-4-amine (Precursor 1): The molecular ion peak (M⁺) will appear at m/z 128, with a characteristic M+2 peak for the ³⁷Cl isotope.[5][6]

  • 2-chloro-3-iodopyridin-4-amine (Precursor 2): The molecular weight increases by approximately 126 atomic mass units (the mass of iodine minus a proton). The molecular ion peak will be observed at m/z 254, again with the chlorine isotopic pattern.[7]

  • This compound (Final Product): A further increase of 126 amu is expected. The molecular ion peak will be at m/z 380, confirming the presence of two iodine atoms.[3]

Summary of Comparative Spectroscopic Data

Compound Structure Molecular Weight ( g/mol ) Key ¹H NMR Features Key IR Features (cm⁻¹) MS (m/z)
2-chloropyridin-4-amine C₅H₅ClN₂128.56[5]3 aromatic protonsN-H stretch (~3400), Aromatic C-H128 (M⁺)
2-chloro-3-iodopyridin-4-amine C₅H₄ClIN₂254.45[7]2 aromatic protons (distinct doublets)[4]N-H stretch, C-I stretch (~500-600)254 (M⁺)
This compound C₅H₃ClI₂N₂380.35[3]1 aromatic proton (singlet)N-H stretch, stronger C-I stretch380 (M⁺)

Experimental Protocols

To ensure the trustworthiness and reproducibility of these analytical comparisons, standardized protocols are essential.

Workflow for Spectroscopic Analysis

G cluster_1 Analytical Workflow Sample Aliquot from Reaction Mixture Prep Sample Preparation (Drying, Dissolving) Sample->Prep NMR ¹H & ¹³C NMR Analysis Prep->NMR IR FTIR Analysis Prep->IR MS Mass Spectrometry (e.g., GC-MS or LC-MS) Prep->MS Data Data Interpretation & Comparison NMR->Data IR->Data MS->Data

Caption: Standard workflow for the spectroscopic analysis of the reaction progress.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried sample (starting material, reaction intermediate, or final product) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands and compare the spectra of the precursor and product.

Mass Spectrometry Protocol
  • Technique Selection: Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compounds are volatile and thermally stable.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile alternative.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample into the instrument. For LC-MS, use a suitable column (e.g., C18) and mobile phase.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, confirming the molecular weight of the compound.

Conclusion

The spectroscopic transition from 2-chloropyridin-4-amine to this compound is marked by a series of clear and predictable changes. In ¹H NMR, the stepwise disappearance of aromatic proton signals provides an unambiguous marker of reaction progress. In mass spectrometry, the incremental addition of ~126 amu per iodination step serves as definitive proof of synthesis. Complemented by IR analysis, these techniques form a robust analytical toolkit for any researcher working with these valuable synthetic intermediates. By understanding and applying these comparative spectroscopic principles, scientists can ensure the efficiency of their synthetic routes and the integrity of their final products.

References

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

2-Chloro-3,5-diiodopyridin-4-amine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of a variety of pharmaceutical agents, including kinase inhibitors for oncology and compounds targeting neurological pathways.[1] Its molecular architecture, featuring a pyridine core substituted with chlorine, iodine, and amine groups, provides multiple reaction sites for constructing complex molecular entities.[1] However, the very reactivity that makes this intermediate valuable also presents significant challenges in its synthesis and purification. The presence of impurities, even in trace amounts, can have profound implications for downstream reactions, affecting yield, reproducibility, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A logical approach to purity assessment begins with an understanding of the synthetic route, as this dictates the likely impurity profile. This compound is typically synthesized via electrophilic iodination of a simpler precursor, 2-chloro-4-aminopyridine.[2] A common method involves the use of an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like glacial acetic acid.[2][3]

This synthetic pathway inherently introduces the potential for several classes of impurities:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-chloro-4-aminopyridine.

  • Mono-iodinated Intermediates: The reaction proceeds stepwise, and incomplete di-iodination will result in the presence of 2-chloro-3-iodo-4-pyridinamine and 2-chloro-5-iodo-4-pyridinamine.[2]

  • Positional Isomers: Depending on the reaction conditions, small amounts of other di-iodinated isomers could potentially form.

  • Over-iodinated Species: While less common, tri-iodinated species could arise under harsh conditions.

  • Residual Solvents and Reagents: Acetic acid and other process-related solvents may be present in the final product.

The diagram below illustrates the synthetic pathway and the genesis of key potential impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting Material 2-chloro-4-aminopyridine Mono-iodinated Mono-iodinated Intermediates (2-chloro-3-iodo- and 2-chloro-5-iodo- isomers) Starting Material->Mono-iodinated + ICl Target Molecule This compound Mono-iodinated->Target Molecule + ICl Impurity1 Unreacted Starting Material Target Molecule->Impurity1 Trace amounts may remain Impurity2 Mono-iodinated Intermediates Target Molecule->Impurity2 Incomplete reaction products Impurity3 Residual Solvents Target Molecule->Impurity3 Process-related G start Start: Synthesized Batch of This compound hplc HPLC-UV Analysis for Quantitative Purity and Impurity Profile start->hplc nmr ¹H NMR for Structural Confirmation and Detection of NMR-active Impurities start->nmr decision1 Purity > 99% and No Unknown Peaks? hplc->decision1 decision2 Structure Confirmed by NMR? nmr->decision2 gcms GC-MS for Identity Confirmation and Volatile Impurity Analysis fail Further Purification or Resynthesis Required gcms->fail Identify and Quantify lcms LC-MS for Identification of Unknowns gcms->lcms If non-volatile decision3 Unknown Peaks in HPLC? decision1->decision3 No pass Release Batch for Downstream Use decision1->pass Yes decision2->pass Yes decision2->fail No decision3->gcms Yes lcms->fail

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Chloro-3,5-diiodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The compound 2-Chloro-3,5-diiodopyridin-4-amine is a valuable intermediate in organic synthesis, particularly in the development of complex heterocyclic structures for pharmaceuticals.[1] However, its classification as a halogenated organic compound necessitates a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Profile and Essential Safety Data

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is a solid at room temperature and presents multiple health and environmental risks.[2]

Chemical and Physical Properties

PropertyValueSource
CAS Number 1171919-00-8[2][3][4]
Molecular Formula C₅H₃ClI₂N₂[2][3]
Molecular Weight 380.35 g/mol [3]
Physical Form Solid[2]
Melting Point 158 - 159 °C[2]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the potential dangers. The hazard statements associated with this chemical demand careful handling at all stages.

Hazard CodeStatementClassification
H302 Harmful if swallowedAcute toxicity, Oral (Category 4)
H312 Harmful in contact with skinAcute toxicity, Dermal (Category 4)
H315 Causes skin irritationSkin irritation (Category 2)
H319 Causes serious eye irritationEye irritation (Category 2)
H332 Harmful if inhaledAcute toxicity, Inhalation (Category 4)
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Source: Sigma-Aldrich, ECHEMI[2][5]

The causality behind these classifications is rooted in the chemical's structure as a halogenated pyridine. Such compounds can interfere with biological processes upon exposure, and their disposal is regulated to prevent environmental harm.[6][7]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be treated as hazardous chemical waste.[8] Under no circumstances should it be discarded in regular trash or poured down the drain.[9]

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a robust barrier between you and the potential hazard.

  • Eye Protection : Wear chemical safety goggles or a face shield. The H319 classification indicates a risk of serious eye irritation.[5]

  • Hand Protection : Wear chemically resistant gloves. Butyl rubber is often preferred for halogenated organic compounds. Always check the manufacturer's glove compatibility chart.[10]

  • Body Protection : A fully buttoned, flame-retardant lab coat is mandatory to protect against skin contact (H312, H315).[9]

  • Respiratory Protection : All handling of the solid powder or solutions should occur within a certified chemical fume hood to mitigate the risk of inhalation (H332, H335).[5][9]

Step 2: Waste Segregation

Proper segregation is key to safe and efficient disposal. It prevents dangerous reactions and often reduces disposal costs.

  • Designate a Waste Stream : Establish a dedicated waste container for "Halogenated Organic Waste."[9]

  • Avoid Mixing : Do not mix waste this compound with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[9][10]

Step 3: Container Selection and Labeling

The integrity and clear identification of the waste container are critical for regulatory compliance and safety.

  • Container Type : Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] The container must be in good condition, free from cracks or residue on the outer surface.[11]

  • Mandatory Labeling : Before adding any material, affix a "Hazardous Waste" label.[9][11] The label must include:

    • The words "Hazardous Waste." [9]

    • The full chemical name: "Waste this compound" (no formulas or abbreviations).[9]

    • A list of all constituents and their approximate percentages if it is a mixture.[9]

    • The specific hazards (e.g., "Toxic," "Irritant").[9]

    • The accumulation start date (the date waste is first added).[9]

Step 4: On-Site Accumulation

Waste must be stored safely at its point of generation prior to removal.

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Keep Containers Closed : The container must remain tightly capped at all times, except when you are actively adding waste.[9][11]

  • Secondary Containment : It is best practice to place the waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[9]

Step 5: Arranging for Final Disposal

Final disposal must be handled by professionals in accordance with federal and local regulations.

  • Licensed Disposal Vendor : Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[9][12]

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9] They will provide the necessary paperwork and guidance to ensure a compliant transfer.

  • Regulatory Framework : In the United States, the disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specific requirements for halogenated pyridines can be found in regulations such as 40 CFR § 721.85, which mandates disposal by methods like chemical destruction to ensure complete breakdown of the substance.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound A Generate Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this Halogenated Organic Waste? B->C D Segregate into Dedicated 'Halogenated Waste' Container C->D  Yes   H Consult EHS for Proper Segregation C->H  No / Unsure   E Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Date D->E F Store in Satellite Accumulation Area (SAA) - Closed Container - Secondary Containment E->F G Contact EHS for Pickup by Licensed Vendor F->G

Caption: Decision workflow for safe disposal of this compound.

Spill and Decontamination Protocols

Accidents require a prepared and immediate response to prevent exposure and environmental contamination.

Small Spill Cleanup
  • Evacuate and Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment : Absorb the spill using an inert, non-combustible material like sand, vermiculite, or a chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into a designated, sealable container for hazardous waste.[5] Label the container as "Spill Debris with this compound."

  • Final Cleaning : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the rinsate and wipes as hazardous waste.

Decontamination of Glassware and Surfaces
  • Initial Rinse : Rinse contaminated glassware or surfaces with a suitable organic solvent to dissolve the residue. This initial rinsate is considered hazardous waste and must be collected in your "Halogenated Organic Waste" container.[9]

  • Secondary Wash : After the initial solvent rinse, wash the glassware with soap and water. This subsequent wash water can typically be disposed of down the sanitary sewer, but consult your institutional EHS guidelines.

  • Empty Containers : Empty containers that held the pure chemical must also be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous waste.[9]

By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.

References

Mastering the Safe Handling of 2-Chloro-3,5-diiodopyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, pushing the boundaries of science and drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 2-Chloro-3,5-diiodopyridin-4-amine (CAS No. 1171919-00-8), a halogenated pyridine derivative increasingly utilized in complex organic synthesis.[1] Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a solid compound with a molecular formula of C5H3ClI2N2.[2] While comprehensive toxicological data for this specific compound is not widely published, the available safety information and data from structurally similar halogenated pyridines indicate several potential hazards. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Table 1: Hazard Profile of this compound

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Given these classifications, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following PPE is mandatory and should be donned before entering the designated handling area.

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required.[3] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[3]

  • Hand Protection : Double-gloving with nitrile gloves is recommended.[3][4] Nitrile provides good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

  • Body Protection : A flame-resistant lab coat should be worn and fully buttoned.[3] For operations with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.[5]

  • Respiratory Protection : Due to the risk of respiratory irritation from inhaling the solid powder, all handling of this compound must be conducted in a certified chemical fume hood.[4][6] If engineering controls are not sufficient, a respirator may be required, which would necessitate enrollment in a respiratory protection program with medical evaluation and fit testing.[3][5]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.

G cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Waste Disposal Receiving Receiving Unpacking Unpacking Receiving->Unpacking Storage Storage Unpacking->Storage Preparation Preparation Storage->Preparation Transport in secondary containment Weighing Weighing Preparation->Weighing Reaction_Setup Reaction_Setup Weighing->Reaction_Setup Post_Reaction Post_Reaction Reaction_Setup->Post_Reaction Decontamination Decontamination Reaction_Setup->Decontamination Solid_Waste Solid_Waste Post_Reaction->Solid_Waste Liquid_Waste Liquid_Waste Post_Reaction->Liquid_Waste Solid_Waste->Liquid_Waste Liquid_Waste->Decontamination

Caption: Workflow for the safe handling of this compound.

Receiving and Storage
  • Receiving : Upon receipt, inspect the package for any signs of damage. If the container is compromised, follow your institution's emergency spill procedures.

  • Unpacking : Unpack the container in a designated area, preferably within a fume hood, while wearing appropriate PPE.

  • Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed and clearly labeled.[6]

Handling and Use
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is correctly donned.

  • Weighing : Weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Reaction Setup : Add the compound to the reaction vessel within the fume hood. Be mindful of potential static electricity that could cause the powder to disperse.

  • Post-Reaction : After the reaction is complete, quench the reaction mixture safely according to your established protocol.

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air immediately.[7][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spills : For small spills, carefully clean up the solid using an absorbent material and place it in a sealed container for disposal.[9] Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated consumables such as gloves, weighing boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination : All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.